(But-3-yn-1-yl)(ethyl)amine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-ethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3 |
InChI Key |
UUXYNMAXFOIMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
(But-3-yn-1-yl)(ethyl)amine, also known as N-ethylbut-3-yn-1-amine, is a secondary amine featuring a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and drug discovery. The propargylamine unit is a key pharmacophore in several marketed drugs, and the terminal alkyne provides a versatile handle for bioconjugation and further molecular elaboration via "click chemistry". This guide provides a comprehensive overview of the chemical structure, predicted properties, and potential synthetic routes for this compound, addressing a notable gap in currently available specific experimental data for this compound.
Chemical Structure and Identification
The chemical structure of this compound consists of a butyl chain with a terminal triple bond (a butynyl group) and an ethyl group attached to a central nitrogen atom.
-
IUPAC Name: N-ethylbut-3-yn-1-amine
-
CAS Number: 56518-07-1
-
Molecular Formula: C₆H₁₁N
-
Molecular Weight: 97.16 g/mol
-
SMILES: C#CCCNCC
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be considered as estimates.
| Property | Predicted Value |
| Boiling Point | 135.6 ± 33.0 °C (at 760 mmHg) |
| Density | 0.8±0.1 g/cm³ |
| pKa | 10.7 ± 0.1 |
| LogP | 1.3 |
| Flash Point | 27.4 ± 25.4 °C |
| Refractive Index | 1.44 |
Potential Significance in Drug Discovery
The terminal alkyne and propargylamine moieties in this compound suggest its potential utility in several areas of drug discovery and chemical biology.
-
Propargylamine as a Pharmacophore: Propargylamines are known to be effective irreversible inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. The presence of this functional group in this compound suggests it could be investigated for similar activities.
-
Terminal Alkyne for Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This allows for the straightforward and efficient labeling of the molecule with fluorescent probes, affinity tags, or for its conjugation to larger biomolecules like peptides and proteins. This is particularly valuable for target identification and validation studies.
-
Scaffold for Further Synthesis: The terminal alkyne can also serve as a synthetic handle for further molecular elaboration, enabling the construction of more complex molecules through various carbon-carbon bond-forming reactions.
Experimental Protocols for Synthesis
Alkylation of But-3-yn-1-amine
This method involves the direct alkylation of the primary amine, but-3-yn-1-amine, with an ethyl halide (e.g., ethyl bromide or ethyl iodide). To minimize over-alkylation to the tertiary amine, it is crucial to use an excess of the primary amine.
Reaction:
Methodology:
-
Reaction Setup: To a solution of but-3-yn-1-amine (2.0 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) to neutralize the HBr formed during the reaction.
-
Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, but-3-ynal would be reacted with ethylamine in the presence of a reducing agent.
Reaction:
Methodology:
-
Imine Formation: In a reaction vessel, dissolve but-3-ynal (1.0 equivalent) and ethylamine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The reaction is typically carried out at room temperature.
-
Reduction: After a period to allow for imine formation (e.g., 1-2 hours), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by distillation or column chromatography.
Synthesis Pathway Diagram
Caption: General synthetic pathways to this compound.
Conclusion
This compound is a molecule with significant potential in the fields of medicinal chemistry and chemical biology, primarily due to the presence of the propargylamine pharmacophore and the versatile terminal alkyne handle. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and further investigation by outlining its structure, predicted properties, and detailed, adaptable experimental protocols. The synthetic routes described, alkylation and reductive amination, are robust methods that can be readily implemented in a laboratory setting. Further research into the biological activity and applications of this compound is warranted and could lead to the development of novel therapeutic agents and research tools.
Synthesis of N-ethylbut-3-yn-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-ethylbut-3-yn-1-amine, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is a robust and selective method for its preparation, accompanied by a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Introduction
N-ethylbut-3-yn-1-amine is a secondary amine containing a terminal alkyne functionality. This unique combination of a nucleophilic nitrogen center and a reactive C-C triple bond makes it a versatile intermediate for the synthesis of more complex molecules. The terminal alkyne allows for participation in various coupling reactions, such as the Sonogashira, Glaser, and click reactions, while the secondary amine can be further functionalized or incorporated into heterocyclic structures.
The synthesis of secondary amines from primary amines can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2] To address this, a highly selective method such as reductive amination is often preferred over direct alkylation.[3] This guide will focus on the reductive amination of but-3-yn-1-amine with acetaldehyde as the primary synthetic route.
Recommended Synthetic Pathway: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an imine from a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[3][4] This method offers high selectivity for mono-alkylation and generally proceeds under mild reaction conditions.[3][5]
The overall reaction is as follows:
A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the aldehyde.[3][6]
Experimental Protocol
This protocol is a representative procedure for the synthesis of N-ethylbut-3-yn-1-amine via reductive amination.
Materials:
-
But-3-yn-1-amine
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of but-3-yn-1-amine (1.0 eq) in methanol (5-10 mL per mmol of amine) at 0 °C (ice bath), add glacial acetic acid to adjust the pH to approximately 5-6.
-
Add acetaldehyde (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the iminium ion.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol.
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic (pH ~8-9).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylbut-3-yn-1-amine.
-
The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of secondary amines via reductive amination. The values are representative and may vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Reference |
| Starting Material | But-3-yn-1-amine | N/A |
| Reagent | Acetaldehyde | N/A |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [3] |
| Solvent | Methanol | [5] |
| Typical Yield | 70-90% | [5] |
| Purity (after purification) | >95% | N/A |
| Molecular Formula | C6H11N | N/A |
| Molecular Weight | 97.16 g/mol | N/A |
| CAS Number | 56518-07-1 | [7] |
Alternative Synthetic Route: Direct Alkylation
While reductive amination is the recommended method, direct alkylation of but-3-yn-1-amine with an ethylating agent, such as ethyl iodide or ethyl bromide, is a potential alternative.[8] However, this method is often plagued by a lack of selectivity, leading to a mixture of the desired secondary amine, the starting primary amine, the tertiary amine (N,N-diethylbut-3-yn-1-amine), and the quaternary ammonium salt.[1][2]
To favor mono-alkylation, a large excess of the primary amine is typically used.[9] The reaction of ethylamine with excess methyl iodide, for instance, still results in a mixture of products.[10][11]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of N-ethylbut-3-yn-1-amine via reductive amination.
Caption: Synthetic workflow for N-ethylbut-3-yn-1-amine.
This diagram outlines the key stages of the synthesis, from the initial reactants to the final purified product, providing a clear and concise overview of the experimental process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. 56518-07-1|N-Ethylbut-3-yn-1-amine|BLD Pharm [bldpharm.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. doubtnut.com [doubtnut.com]
- 11. doubtnut.com [doubtnut.com]
An In-Depth Technical Guide to the Physical Properties of N-Substituted Alkynylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted alkynylamines, commonly known as ynamines, are a class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This unique structural motif imbues them with a rich and diverse reactivity, making them valuable intermediates in organic synthesis. A subclass of these compounds, where the nitrogen is acylated, are known as ynamides. Ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing nature of the acyl group, which reduces the electron density of the alkyne.[1][2] This guide provides a comprehensive overview of the core physical properties of N-substituted alkynylamines, detailed experimental protocols for their characterization, and a comparative analysis of the stability and reactivity of ynamines and ynamides.
Physical Properties
The physical properties of N-substituted alkynylamines are influenced by the nature of the substituents on both the nitrogen atom and the alkyne. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic amine-like odors.[3]
Data Summary
The following tables summarize the key physical properties of a selection of N-substituted alkynylamines.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Propargylamine | HC≡CCH₂NH₂ | C₃H₅N | 55.08 | 83[4] | 0.86 (at 25 °C)[4] | 1.449[4] |
| N-Methylpropargylamine | HC≡CCH₂NHCH₃ | C₄H₇N | 69.11 | 82-84[5][6] | 0.819 (at 25 °C)[5] | 1.432[5] |
| N,N-Dimethylpropargylamine | HC≡CCH₂N(CH₃)₂ | C₅H₉N | 83.13 | 79-83 | 0.772 (at 25 °C) | 1.419 |
| N,N-Diethylpropargylamine | HC≡CCH₂N(CH₂CH₃)₂ | C₇H₁₃N | 111.19 | 119-120 | 0.804 | 1.436 |
| Dipropargylamine | (HC≡CCH₂)₂NH | C₆H₇N | 93.12 | 146 (at 15 mmHg) | 0.900 (at 25 °C) | 1.494 |
| N-Propylpropan-1-amine (Dipropylamine) | (CH₃CH₂CH₂)₂NH | C₆H₁₅N | 101.19 | 109.3[3] | 0.738 (at 20 °C) | 1.412 |
Note: Data for N,N-Dimethylpropargylamine and N,N-Diethylpropargylamine was sourced from commercially available data sheets which did not have specific citation numbers in the provided search results. Data for Dipropargylamine was similarly sourced from a commercial supplier without a specific citation number in the provided results.
Solubility
N-substituted alkynylamines generally exhibit good solubility in a wide range of common organic solvents.[7] The solubility is dictated by the overall polarity of the molecule. Smaller, more polar examples, such as propargylamine, are miscible with water.[8] As the size of the alkyl or aryl substituents on the nitrogen and alkyne increases, their solubility in polar solvents like water decreases, while their solubility in nonpolar organic solvents like hexane and toluene increases. They are typically soluble in alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[7]
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of N-substituted alkynylamines.
Infrared (IR) Spectroscopy
The IR spectra of N-substituted alkynylamines display characteristic absorption bands that confirm the presence of the key functional groups.
-
C≡C Stretch: A weak to medium absorption band is typically observed in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]
-
≡C-H Stretch: For terminal alkynylamines, a sharp, strong absorption band appears around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch.[9]
-
N-H Stretch: Primary and secondary alkynylamines show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines exhibit two bands (asymmetric and symmetric stretching), while secondary amines show a single band.[5]
-
C-N Stretch: The C-N stretching vibration is typically observed in the region of 1000-1350 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-substituted alkynylamines.
-
¹H NMR:
-
Acetylenic Proton (≡C-H): For terminal alkynylamines, the acetylenic proton typically resonates as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.
-
Protons on Carbon Adjacent to Nitrogen: Protons on the carbon atom(s) attached to the nitrogen (e.g., -CH₂-N) are deshielded and typically appear in the range of δ 2.5-4.0 ppm.
-
N-H Protons: The chemical shift of N-H protons in primary and secondary amines is variable (δ 0.5-5.0 ppm) and often appears as a broad signal.[5]
-
-
¹³C NMR:
-
Alkynyl Carbons (C≡C): The sp-hybridized carbons of the triple bond typically resonate in the range of δ 65-90 ppm.
-
Carbon Adjacent to Nitrogen: The carbon atom(s) directly bonded to the nitrogen atom are deshielded and appear in the range of δ 30-60 ppm.
-
Experimental Protocols
Synthesis of N-Propargylamines via A³ Coupling
The A³ coupling reaction is a powerful one-pot, three-component reaction for the synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne.[10][11][12][13]
General Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), the terminal alkyne (1.5 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
The reaction can be performed neat (solvent-free) or in a suitable solvent such as toluene or water.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the appropriate time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-propargylamine.
-
Characterize the product using spectroscopic methods (NMR, IR, MS).
Determination of Boiling Point
The boiling point of a liquid N-substituted alkynylamines can be determined using a standard distillation apparatus or a micro-boiling point method. The following is a general procedure for a micro-boiling point determination.
Apparatus:
-
Thiele tube or a small beaker with a high-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Bunsen burner or a hot plate
Procedure:
-
Attach the small test tube containing a small amount of the liquid sample to the thermometer with a rubber band or wire.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Immerse the assembly in the Thiele tube or oil bath.
-
Gently heat the apparatus.
-
Observe the capillary tube. A slow stream of bubbles will emerge from the open end.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Stability and Reactivity: Ynamines vs. Ynamides
A key distinction within the class of N-substituted alkynylamines is the difference in stability and reactivity between ynamines and ynamides.
-
Stability: Ynamines are generally unstable and susceptible to hydrolysis.[1] The lone pair of electrons on the nitrogen atom donates into the alkyne, making the β-carbon electron-rich and prone to protonation. In contrast, ynamides are significantly more stable.[1] The electron-withdrawing acyl group on the nitrogen delocalizes the lone pair, reducing the electron density of the alkyne and its susceptibility to hydrolysis.[1][2]
-
Reactivity: The higher electron density of the alkyne in ynamines makes them more nucleophilic and reactive towards electrophiles compared to ynamides.[14][15] However, the enhanced stability of ynamides allows for a wider range of synthetic transformations to be performed that are not possible with the more sensitive ynamines.[1]
Signaling Pathways and Logical Relationships
The unique electronic properties of N-substituted alkynylamines dictate their characteristic reactions.
Caption: Hydrolysis mechanism of an ynamine.
The hydrolysis of ynamines proceeds through a reactive keteniminium ion intermediate, which is formed upon protonation of the electron-rich alkyne.[1] Subsequent nucleophilic attack by water leads to an enol of an amide, which then tautomerizes to the more stable amide product.
Caption: A modular synthesis of ynamides.[16][17]
A robust and flexible method for the synthesis of ynamides utilizes trichloroethene as a two-carbon building block.[16][17] An amide is first deprotonated and reacted with trichloroethene to form a dichloroenamide intermediate. Subsequent treatment with a strong base generates a lithium amidoacetylide, which can then be trapped with a variety of electrophiles to yield the desired ynamide.
Conclusion
N-substituted alkynylamines are a fascinating and synthetically versatile class of compounds. Understanding their physical properties, spectroscopic signatures, and the nuances of their stability and reactivity is crucial for their effective application in research and development. This guide provides a foundational resource for scientists working with these valuable chemical entities, offering both a summary of their key characteristics and practical guidance for their synthesis and characterization. The continued exploration of ynamine and ynamide chemistry promises to unlock new avenues for the construction of complex molecules with potential applications in drug discovery and materials science.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. プロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SYNTHESIS OF SOME PROPARGYLAMINES VIA A3 COUPLING REACTION | Tạp chí Khoa học - Trường Đại học Sư phạm Hà Nội: Khoa học Tự nhiên [vjol.info.vn]
- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust and modular synthesis of ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in Propargylamines
Introduction: Propargylamines are a pivotal class of organic compounds, distinguished by the presence of a terminal alkyne and an amino group. This unique structural arrangement confers a versatile reactivity profile, making them invaluable building blocks in synthetic chemistry. The terminal alkyne, in particular, serves as a highly reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures.[1] From their role in the synthesis of nitrogen-containing heterocycles to their application in bioconjugation and materials science, the reactions of the propargylamine scaffold are central to modern chemical innovation.[2][3] This guide provides a detailed exploration of the principal reactions involving the terminal alkyne of propargylamines, complete with quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.
Multicomponent Reactions: The A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a powerful one-pot, three-component reaction that efficiently synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[2] This atom-economical process is typically catalyzed by a metal salt, with copper and gold catalysts being the most common. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide complex generated in situ from the terminal alkyne.[2]
Data Presentation: A³ Coupling Reactions
| Catalyst (mol%) | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Yield (%) | Reference |
| CuBr (5) / (R)-quinap (6) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | RT | 95 | [4] |
| InBr₃ (10) / Et₃N | Benzaldehyde | Morpholine | 1-Hexyne | CH₂Cl₂ | RT | 92 | [4] |
| [Zn(L-proline)₂] (20) | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Neat | 90 | 95 | [5] |
| Egg shell-Cu(II) (0.2 g) | 4-Nitrobenzaldehyde | Diethylamine | Phenylacetylene | Neat | 80 | 98 | [5] |
| LiOTf (20) | Cyclohexanecarboxaldehyde | Pyrrolidine | Phenylacetylene | Neat | 90 | 89 | [5] |
Experimental Protocol: Copper-Catalyzed A³ Coupling
A general procedure for the enantioselective A³ coupling is as follows: To a solution of the aldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in toluene (2.0 mL) at room temperature, CuBr (5 mol%) and (R)-quinap (6 mol%) are added.[4] The mixture is stirred for 10 minutes before the terminal alkyne (1.1 mmol) is added dropwise.[4] The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl solution. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired propargylamine.[4]
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a cornerstone of modern organic synthesis and is particularly useful for functionalizing the propargylamine core. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7] Copper-free versions have also been developed to circumvent issues related to the toxicity or homocoupling side reactions associated with copper.[7]
Data Presentation: Sonogashira Coupling of Propargylamines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodotoluene | N-Boc-propargylamine | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | 60 | 95 | [8] |
| Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | Et₃N | RT | 90 | [9] |
| 4-Bromobenzonitrile | N-Propargylmorpholine | CataCXium A Pd G3 (0.3) | - | Et₃N | H₂O/THF | 45 | 98 | [8] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | DMF | RT | 94 | [9] |
Experimental Protocol: Sonogashira Coupling in Micellar Medium
A robust, copper-free Sonogashira protocol is as follows: In a vial, the aryl halide (420 µmol), terminal alkyne (504 µmol), and triethylamine (1.26 mmol) are combined.[8] A solution of the surfactant TPGS-750-M (2.0 wt% in H₂O, 1.0 mL) and THF (150 µL) are added. The mixture is stirred for 5 minutes at 45°C.[8] The palladium catalyst, CataCXium A Pd G3 (0.3 mol%), is then added. The reaction is stirred at 45°C for 24 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography.[8]
Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a concept introduced by K.B. Sharpless.[10][11] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by joining an azide and a terminal alkyne.[10][12] The terminal alkyne of propargylamines is an excellent substrate for this transformation, enabling their conjugation to a wide array of molecules, from small organic fragments to large biomolecules, in a modular fashion.[12][13]
Data Presentation: CuAAC Reactions with Propargylamines
| Propargylamine Derivative | Azide | Catalyst | Solvent | Temp | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol (O-acetylated) | 6-azido-6-deoxy-glucose derivative | CuSO₄·5H₂O, Na-ascorbate | tBuOH/H₂O | RT | 85 |[14] | | N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol (O-acetylated) | 3-azido-3-deoxy-glucose derivative | CuSO₄·5H₂O, Na-ascorbate | tBuOH/H₂O | RT | 78 |[14] | | Propargylamine | Benzyl azide | CuI | DMSO | RT | >95 |[13] | | N-Boc-propargylamine | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate | CH₂Cl₂/H₂O | RT | 91 |[12] |
Experimental Protocol: General Procedure for CuAAC
To a solution of the propargylamine derivative (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water is added, followed by sodium ascorbate (0.2 mmol, 20 mol%) in water.[14] The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The resulting crude product is purified by flash chromatography to yield the 1,2,3-triazole.[14]
Cyclization and Isomerization Reactions
The propargylamine scaffold is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The terminal alkyne can participate in a range of cyclization reactions, often catalyzed by transition metals like palladium, gold, or copper. These transformations can be triggered by intramolecular attack from the amine or an associated functional group, leading to the formation of valuable structures like quinolines, pyrroles, and indolizines.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategic Role of (But-3-yn-1-yl)(ethyl)amine as a Bifunctional Linker in Modern Drug Development
An In-depth Technical Guide for Researchers and Scientists
In the landscape of advanced therapeutics and diagnostics, the precise and stable connection of molecular entities is paramount. Bifunctional linkers serve as the molecular bridges that enable the creation of complex, multi-component systems such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic probes.[1][2][3] Among the diverse array of available linkers, those possessing orthogonal reactive groups offer exceptional versatility. This guide focuses on the utility of (But-3-yn-1-yl)(ethyl)amine, a heterobifunctional linker featuring a terminal alkyne and a secondary amine. These two functional groups provide independent and highly specific reaction pathways, making this linker a valuable tool in bioconjugation and drug development.
The core value of this compound lies in its dual reactivity. The terminal alkyne group is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][6][7] This reaction is prized for its high efficiency, specificity, and biocompatibility.[6] Concurrently, the secondary amine provides a nucleophilic site for conjugation to a variety of electrophilic partners, most commonly through the formation of stable amide bonds with activated carboxylic acids.[4][5][8] This orthogonality allows for a stepwise and controlled assembly of complex molecular architectures.
Core Applications in Bioconjugation
The unique chemical architecture of this compound lends itself to a multitude of applications in the life sciences:
-
Oligonucleotide Labeling: The linker can be incorporated into synthetic oligonucleotides to allow for the subsequent attachment of reporter molecules, such as fluorophores or biotin, or therapeutic payloads.[4][5][9]
-
Peptide and Protein Modification: The amine functionality can be used to attach the linker to acidic residues on a peptide or protein, while the alkyne can then be used to conjugate another molecule of interest.[10]
-
PROTACs and Molecular Glues: In the design of PROTACs, this linker can connect a protein-of-interest (POI) ligand to an E3 ligase-binding ligand, facilitating targeted protein degradation.[11][12]
-
Surface Functionalization: The alkyne and amine groups can be used to immobilize biomolecules onto solid supports for applications in diagnostics and high-throughput screening.
Quantitative Data on Alkyne-Amine Linker Reactions
| Parameter | Value | Conditions | Application Context | Source |
| Amide Bond Formation Yield | 85-95% | EDC/NHS or similar carbodiimide coupling agents in organic solvent | Peptide-linker conjugation | [4][5] |
| CuAAC "Click" Reaction Yield | >90% | Copper(I) sulfate, sodium ascorbate in aqueous/organic mixture | Oligonucleotide-fluorophore conjugation | [4][9] |
| Linker Stability (Amide Bond) | Stable at pH 4-10 | Physiological buffer | General bioconjugate stability | General Knowledge |
| Linker Stability (Triazole Ring) | Highly Stable | Wide range of chemical and biological conditions | Post-CuAAC conjugate stability | [6] |
Experimental Protocols
The following are generalized experimental protocols for the use of an alkyne-amine bifunctional linker like this compound. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous organic solvent (e.g., DMF or DMSO). Add a carbodiimide coupling agent such as EDC (1.2 equivalents) and an activator like NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester.
-
Conjugation Reaction: To the activated ester solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent. If the amine is in a salt form, add a non-nucleophilic base like triethylamine (2 equivalents) to neutralize it.
-
Reaction Monitoring and Purification: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). Upon completion, purify the resulting alkyne-functionalized conjugate by an appropriate chromatographic method (e.g., silica gel chromatography or reverse-phase HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (from Protocol 1; 1 equivalent) and the azide-containing molecule (1.1 equivalents) in a mixture of a water-miscible organic solvent (e.g., DMSO or t-butanol) and water.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (0.1 equivalents) with a reducing agent like sodium ascorbate (0.5 equivalents) in water.
-
Click Reaction: Add the copper(I) catalyst solution to the mixture of the alkyne and azide. If necessary, add a copper-stabilizing ligand such as TBTA or BTTAA (0.1 equivalents).
-
Reaction Monitoring and Purification: Stir the reaction at room temperature for 1-4 hours. Monitor the formation of the triazole product by LC-MS. Once the reaction is complete, purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: General workflow for the two-step conjugation using an alkyne-amine linker.
Caption: Signaling pathway for targeted protein degradation mediated by a PROTAC.
References
- 1. nbinno.com [nbinno.com]
- 2. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clickable tyrosine binding bifunctional linkers for preparation of DNA-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (But-3-yn-1-yl)(ethyl)amine, a propargylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited direct commercial availability and dedicated literature for this specific N-ethylated compound, this guide focuses on the properties and synthesis starting from its readily available precursor, But-3-yn-1-amine. The information presented herein is intended to facilitate further research and development involving this and related molecules.
Commercial Availability and Suppliers
While this compound is not a standard catalog item, its parent compound, But-3-yn-1-amine (CAS: 14044-63-4) , is commercially available from various suppliers. Researchers can procure this starting material and synthesize the desired N-ethyl derivative in the laboratory. Closely related N-alkylated analogs are also available, indicating the feasibility of such modifications.
Table 1: Commercial Availability of But-3-yn-1-amine and Related Compounds
| Compound Name | CAS Number | Representative Suppliers | Notes |
| But-3-yn-1-amine | 14044-63-4 | Sigma-Aldrich, ChemicalBook, LookChem, CymitQuimica | Readily available starting material.[1][2] |
| (But-3-yn-1-yl)diethylamine | 29777-09-1 | Sigma-Aldrich | A commercially available diethyl analog.[3] |
| (But-3-yn-1-yl)(ethyl)methylamine hydrochloride | 2171881-63-1 | Biosynth | A commercially available N-ethyl, N-methyl analog.[4] |
| But-3-yn-1-amine hydrochloride | 88211-50-1 | BLD Pharm | The hydrochloride salt of the parent amine.[5] |
Physicochemical Properties
The physicochemical properties of this compound can be extrapolated from its parent compound, But-3-yn-1-amine.
Table 2: Physicochemical Properties of But-3-yn-1-amine
| Property | Value | Source |
| Molecular Formula | C4H7N | |
| Molecular Weight | 69.11 g/mol | [6][7] |
| Boiling Point | 104.8 - 105 °C at 760 mmHg | [1][6] |
| Density | 0.843 - 0.844 g/mL at 25 °C | [6] |
| Refractive Index | 1.4438 (20 °C) | [6] |
| Flash Point | 18.353 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | C#CCCN | [7] |
Synthesis of this compound
The synthesis of this compound from But-3-yn-1-amine can be achieved through several standard organic chemistry methods for the N-ethylation of primary amines. Two common and effective methods are reductive amination and direct alkylation with an ethyl halide.
Reductive amination is a widely used method for forming amines from carbonyl compounds.[8][9] In this case, But-3-yn-1-amine is reacted with acetaldehyde in the presence of a reducing agent to yield the target secondary amine. This method is often preferred as it can be performed in a one-pot fashion and tends to have good selectivity for the mono-alkylated product under controlled conditions.[8][10]
Materials:
-
But-3-yn-1-amine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve But-3-yn-1-amine (1.0 equivalent) in the chosen solvent (DCM or DCE).
-
Add acetaldehyde (1.0-1.2 equivalents).
-
If using STAB, add it portion-wise to the reaction mixture (1.2-1.5 equivalents). If using NaBH3CN, a small amount of acetic acid may be added to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Direct alkylation of But-3-yn-1-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) is another viable synthetic route.[11][12] A challenge with this method is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[13] To favor mono-alkylation, a large excess of the primary amine can be used.
Materials:
-
But-3-yn-1-amine
-
Ethyl bromide or ethyl iodide
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or DMF)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve But-3-yn-1-amine (it is recommended to use an excess, e.g., 2-5 equivalents) and the base (1.5 equivalents relative to the ethyl halide) in the solvent.
-
Slowly add the ethyl halide (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.
Applications in Research and Drug Development
The this compound scaffold incorporates a terminal alkyne, a versatile functional group in modern chemistry, and a secondary amine, a common feature in many bioactive molecules. This combination makes it a valuable building block for several applications.
But-3-yn-1-amine is known to be used as a bifunctional linker.[6] The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to molecules bearing an azide group. The amine functionality provides a handle for further derivatization, for instance, through amide bond formation. The N-ethyl group in the target compound can modulate properties such as lipophilicity and steric hindrance compared to the parent amine.
The propargylamine moiety is a key structural feature in several approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[3][4] For instance, rasagiline and selegiline are propargylamine-containing drugs used to treat Parkinson's disease by inhibiting the enzyme monoamine oxidase B (MAO-B).[3] The terminal alkyne in these molecules is crucial for their mechanism of action, often forming a covalent bond with a flavin cofactor in the enzyme's active site.
Derivatives of this compound could be synthesized and screened for a variety of biological activities, including but not limited to:
-
Enzyme Inhibition: As potential inhibitors of enzymes like MAO, histone deacetylases (HDACs), or lysine-specific demethylases (LSDs).
-
Neuroprotective Agents: The propargylamine scaffold has been associated with neuroprotective properties.[3]
-
Anticancer Agents: Some propargylamine derivatives have shown cytotoxic effects against cancer cell lines.[3]
The synthesis of a library of compounds based on this scaffold, where the secondary amine is coupled with various carboxylic acids, could be a fruitful avenue for drug discovery.
Safety Information
The safety profile of this compound has not been established. However, based on the parent compound, But-3-yn-1-amine, and related small amines, it should be handled with care. But-3-yn-1-amine is classified as a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 3. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylamine - Wikipedia [en.wikipedia.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Safety, Handling, and MSDS of (But-3-yn-1-yl)(ethyl)amine
Disclaimer: This document is a technical guide compiled from available safety data for structurally related compounds and is intended for use by qualified professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) for (But-3-yn-1-yl)(ethyl)amine. Always consult the specific SDS for the product you are using.
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, a chemical used in research and development. Due to the limited availability of a specific SDS for this compound, this guide synthesizes data from closely related substances, including ethylamine, but-3-yn-1-amine, and other substituted amines. This information is crucial for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound and its related compounds is presented below. This data is essential for understanding the substance's behavior under various conditions.
| Property | This compound (Predicted/Inferred) | But-3-yn-1-amine | Ethylamine |
| Molecular Formula | C6H11N | C4H7N[1] | C2H7N |
| Molecular Weight | 97.16 g/mol | 69.11 g/mol [1] | 45.08 g/mol |
| Appearance | Colorless liquid (predicted) | Liquid[2] | Colorless gas or liquid |
| Odor | Ammonia-like, fishy (predicted) | --- | Ammonia-like[3] |
| Boiling Point | Not available | Not available | 16.6 °C |
| Melting Point | Not available | Not available | -81.1 °C[3] |
| Flash Point | Highly flammable (predicted) | Highly flammable[1] | < -18 °C |
| Solubility | Soluble in water (predicted) | Not available | Miscible with water |
Hazard Identification and GHS Classification
This compound is expected to be a hazardous substance. The GHS classification is inferred from the known hazards of its structural analogs.
| Hazard Class | GHS Classification (Inferred) | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[1][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life |
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[3][5].
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE)[3][5][6].
-
Keep away from heat, sparks, open flames, and other ignition sources[3][5][6].
-
Use only non-sparking tools and take precautionary measures against static discharge[3][5][6].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][5][6].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and metals[3][6].
Personal Protective Equipment (PPE)
A hierarchical approach to personal protection should be implemented to ensure personnel safety.
Caption: Hierarchy of controls for safe chemical handling.
Specific PPE Recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[7].
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact[3][6].
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors[8].
First-Aid Measures
In the event of exposure, immediate medical attention is required. Show the safety data sheet to the attending physician[5][6].
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[3][5][6]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately[3][5][6]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[3][5][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][5][6]. |
Accidental Release Measures
In case of a spill or release, follow these procedures to mitigate the hazard.
Caption: General workflow for responding to a chemical spill.
Specific Procedures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas[1][5][8].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[1].
-
Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations[1][8].
Fire-Fighting Measures
This compound is expected to be highly flammable.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3][6][8].
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated[3][8][9].
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[3][8][10].
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information below is based on data from related compounds.
| Toxicity Type | Data (from related compounds) |
| Acute Oral Toxicity | Harmful if swallowed. For Ethylamine, LD50 Oral - Rat - 400 mg/kg[7]. |
| Acute Dermal Toxicity | Toxic in contact with skin. |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage. Risk of blindness! |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation[3]. |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols
Caption: A logical workflow for a typical chemical synthesis experiment.
Disposal Considerations
Dispose of this material and its container to a hazardous or special waste collection point. Do not allow this material to drain into sewers/water supplies. Disposal must be in accordance with all applicable federal, state, and local regulations[5][6][7][8].
Regulatory Information
This product is likely subject to various national and international regulations. Users should ensure compliance with all relevant guidelines. For example, in the United States, this chemical would be considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[7].
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.fi [fishersci.fi]
- 4. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Literature review on the synthesis and applications of propargylamines
For Researchers, Scientists, and Drug Development Professionals
Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond), have emerged as a versatile and highly valuable scaffold in modern chemistry. Their unique structural features and reactivity have positioned them as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of the synthesis of propargylamines and their diverse applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.
Synthesis of Propargylamines: A Multitude of Methodologies
The synthesis of propargylamines can be broadly categorized into traditional methods, transition-metal-catalyzed reactions, and more recent metal-free approaches. The choice of method often depends on the desired substitution pattern, substrate scope, and the need for stereocontrol.
Traditional Synthetic Routes
Historically, propargylamines were synthesized through the nucleophilic substitution of propargyl halides with amines or the addition of metal acetylides to imines. While effective, these methods often require harsh reaction conditions and the use of stoichiometric amounts of strong bases or organometallic reagents, limiting their functional group tolerance.
Transition-Metal-Catalyzed Syntheses: The A³ Coupling Reaction
A significant breakthrough in propargylamine synthesis was the development of the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³ coupling reaction.[1][2] This atom-economical, one-pot process is typically catalyzed by various transition metals, with copper being the most widely used due to its low cost and high efficiency.[3][4] The general mechanism of the copper-catalyzed A³ coupling reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with an in situ-formed iminium ion generated from the aldehyde and amine.[2]
Other transition metals, including gold, silver, and zinc, have also been employed as catalysts, sometimes offering complementary reactivity or enabling enantioselective transformations.[5] Microwave-assisted A³ coupling reactions have gained traction as they can significantly reduce reaction times and improve yields.[6][7][8] Furthermore, solvent-free conditions are often employed to enhance the green credentials of these synthetic protocols.[4][9]
Metal-Free Synthetic Approaches
In recent years, there has been a growing interest in developing metal-free synthetic routes to propargylamines to avoid potential metal contamination in the final products, which is a critical consideration in the pharmaceutical industry. These methods often rely on the use of organocatalysts or are promoted by the inherent reactivity of the starting materials under specific conditions. For instance, some protocols utilize Brønsted or Lewis acids to activate the substrates.
Applications of Propargylamines
The synthetic versatility of propargylamines has led to their widespread application in various scientific disciplines, most notably in drug discovery and materials science.
Drug Development: A Privileged Scaffold
The propargylamine moiety is a prominent feature in a number of clinically approved drugs and drug candidates, particularly in the treatment of neurodegenerative diseases.[3][10]
Several propargylamine-containing drugs, such as selegiline ((-)-deprenyl) and rasagiline , are potent and irreversible inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO-B, these drugs increase the levels of dopamine in the brain, which is beneficial in the management of Parkinson's disease. The inhibitory mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the enzyme by a reactive intermediate generated from the propargylamine moiety.[10]
dot
Caption: Irreversible Inhibition of MAO-B by a Propargylamine Inhibitor.
Propargylamine derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[11] Reduced levels of acetylcholine are associated with Alzheimer's disease, making cholinesterase inhibitors a key therapeutic strategy. The development of dual-action inhibitors that target both MAO and cholinesterases is an active area of research.[5]
Emerging research has highlighted the potential of propargylamine derivatives as anticancer agents.[2] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells.
Materials Science: Building Blocks for Advanced Polymers
The presence of a reactive alkyne group makes propargylamines valuable monomers in polymer chemistry. They are particularly useful in the synthesis of high-performance thermosetting polymers like polybenzoxazines.[12] The propargyl group can undergo thermal or catalytic polymerization, leading to highly cross-linked materials with excellent thermal stability, flame retardancy, and mechanical properties.
Corrosion Inhibition
Propargylamines and their derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic environments. They can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.
Data Presentation: Quantitative Analysis of Propargylamine Activity
The following tables summarize key quantitative data for various applications of propargylamine derivatives, providing a basis for comparison and further research.
Table 1: Monoamine Oxidase (MAO) and Cholinesterase Inhibition by Propargylamine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Selegiline | MAO-B | 0.009 | [3] |
| Rasagiline | MAO-B | 0.004 | [3] |
| Derivative 1e | AChE | 8.05 | [11] |
| Derivative 2d | BuChE | 25.10 | [11] |
| Derivative 2e | BuChE | 26.09 | [11] |
| Derivative 4a | MAO-B | 3.95 | [11] |
| Derivative 4a | MAO-A | ~10 | [11] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 2: Anticancer Activity of Propargylamine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Propargylamine Derivative A | Breast Cancer (MCF-7) | 15.2 | [2] |
| Propargylamine Derivative B | Colon Cancer (HCT116) | 9.8 | [2] |
| Propargylamine Derivative C | Pancreatic Cancer (PANC-1) | 21.5 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 3: Thermal Properties of Propargylamine-Based Polybenzoxazines
| Monomer | Tg (°C) | Td5 (°C) | Char Yield at 800°C (%) | Reference |
| PH-pa | 185 | 350 | 45 | [12] |
| BA-pa | 210 | 380 | 52 | [12] |
| TH-pa | 235 | 418 | 50.2 | [12] |
Tg: Glass transition temperature; Td5: Temperature at 5% weight loss.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of propargylamines.
General Procedure for Copper-Catalyzed A³ Coupling
A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol) is dissolved in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask. A copper(I) catalyst, such as CuI or CuBr (5 mol%), is then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propargylamine.[1]
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of a propargylamine derivative against MAO-A and MAO-B can be determined using a fluorometric or luminometric assay. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to the desired concentration in an appropriate buffer. A suitable substrate (e.g., kynuramine for a fluorometric assay or a luciferin derivative for a luminometric assay) is also prepared in the same buffer.
-
Inhibitor Preparation: The test propargylamine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specific period (e.g., 15-30 minutes) at 37 °C.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate to each well. The plate is then incubated for a set time (e.g., 60 minutes) at 37 °C. The fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][11]
dot
Caption: Experimental Workflow for MAO Inhibition Assay.
Characterization of Propargylamine-Based Polybenzoxazines
The synthesis and characterization of polybenzoxazines derived from propargylamine monomers involve several key steps:
-
Monomer Synthesis: A phenol or bisphenol is reacted with propargylamine and paraformaldehyde in a suitable solvent or under solvent-free conditions. The resulting benzoxazine monomer is purified by recrystallization or column chromatography.
-
Polymerization: The purified monomer is subjected to thermal curing at elevated temperatures (typically between 150 °C and 250 °C) for several hours. The polymerization process can be monitored using techniques like Differential Scanning Calorimetry (DSC) to determine the curing temperature and enthalpy, and Fourier-Transform Infrared (FTIR) spectroscopy to follow the disappearance of the characteristic oxazine ring vibrations.
-
Characterization of the Thermoset: The resulting polybenzoxazine thermoset is characterized for its thermal and mechanical properties. Thermogravimetric Analysis (TGA) is used to assess its thermal stability and char yield. Dynamic Mechanical Analysis (DMA) provides information on the glass transition temperature (Tg) and viscoelastic properties of the material.[12]
Conclusion
Propargylamines represent a cornerstone in modern synthetic and medicinal chemistry. The development of efficient and versatile synthetic methods, particularly the A³ coupling reaction, has made these compounds readily accessible, paving the way for their exploration in a multitude of applications. Their role as privileged scaffolds in drug discovery, especially in the design of enzyme inhibitors for neurodegenerative diseases, is well-established and continues to be an active area of research. Furthermore, their utility as building blocks for high-performance polymers highlights their importance in materials science. The combination of their unique reactivity, synthetic accessibility, and diverse biological and material properties ensures that propargylamines will remain a focal point of chemical research for the foreseeable future. This guide provides a comprehensive overview for researchers and professionals seeking to leverage the potential of this remarkable class of molecules.
References
- 1. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 2. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 4. infinitalab.com [infinitalab.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 3.4. MAO-B Inhibition Studies [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Basicity of (But-3-yn-1-yl)(ethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Basicity of Structurally Related Amines
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The table below presents the pKa values of amines that are structurally related to (But-3-yn-1-yl)(ethyl)amine, providing a basis for estimating its basicity.
| Compound Name | Structure | pKa of Conjugate Acid | Reference(s) |
| Ethylamine | CH₃CH₂NH₂ | 10.87 | [1] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.78 | [2][3] |
| Propargylamine | HC≡CCH₂NH₂ | 7.89 (Predicted) | [4][5] |
| This compound | HC≡CCH₂CH₂N(H)CH₂CH₃ | Estimated: ~9.5 - 10.5 | (See discussion below) |
Discussion of Estimated pKa:
The structure of this compound incorporates two key features that exert opposing electronic effects on the nitrogen atom's lone pair of electrons, which is the determinant of its basicity:
-
The Ethyl Group (-CH₂CH₃): This is an electron-donating group (EDG) through a positive inductive effect (+I). It increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the amine's basicity.[6][7][8] Simple alkylamines like ethylamine and n-butylamine have pKa values in the range of 10.7 to 10.9.[1][3]
-
The But-3-yn-1-yl Group (-CH₂CH₂C≡CH): The terminal alkyne moiety in this group is electron-withdrawing due to the sp-hybridization of the acetylenic carbons.[9] The higher s-character of sp-hybridized orbitals leads to greater electronegativity compared to sp³-hybridized carbons in alkyl groups.[9][10] This negative inductive effect (-I) pulls electron density away from the nitrogen atom, making the lone pair less available for protonation and thereby decreasing the amine's basicity.[11] The significantly lower predicted pKa of propargylamine (7.89) compared to alkylamines illustrates this electron-withdrawing effect.[4][5]
In this compound, the electron-withdrawing alkyne is separated from the nitrogen atom by two methylene (-CH₂-) groups. The inductive effect weakens with distance. Therefore, the basicity-reducing effect of the alkyne will be less pronounced than in propargylamine, where the alkyne is closer to the amine nitrogen.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This section details a standard methodology for the accurate determination of the pKa of an amine using potentiometric titration.[12][13][14]
Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized strong base.
Materials and Equipment:
-
This compound hydrochloride salt
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL or 150 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound hydrochloride to prepare a solution with a concentration of approximately 1-10 mM.
-
Dissolve the sample in a known volume of deionized water in a volumetric flask.
-
To this solution, add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[12]
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the temperature of the experiment.[12]
-
Transfer a known volume (e.g., 20 mL) of the analyte solution to a beaker.[13]
-
If starting from the free base, acidify the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure complete protonation of the amine.[12][13]
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize (drift of <0.01 pH units per minute) before recording the pH and the total volume of titrant added.[12]
-
Continue the titration until the pH reaches approximately 12-12.5.[13]
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve (the inflection point).
-
For more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point is half of this value.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[12]
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical relationship of electronic effects on amine basicity.
Caption: Workflow for potentiometric titration to determine pKa.
References
- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butylamine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (But-3-yn-1-yl)(ethyl)amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept first described by K.B. Sharpless in 2001.[1] This reaction enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][3] The CuAAC reaction is celebrated for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable, aromatic triazole linkage.[4][5][6] These characteristics make it an invaluable tool in drug discovery, bioconjugation, materials science, and various other fields of chemical biology.[1][7]
(But-3-yn-1-yl)(ethyl)amine is a versatile building block for CuAAC reactions. It possesses a terminal alkyne for cycloaddition and a secondary amine that can be further functionalized or can influence the physicochemical properties of the final product. The presence of the amine group makes this reagent particularly interesting for applications where modulating solubility or providing a site for secondary modifications is desired.
This document provides detailed application notes and protocols for the use of this compound in CuAAC reactions.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide to yield a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst is crucial for the reaction, as the uncatalyzed thermal cycloaddition requires harsh conditions and often results in a mixture of regioisomers.[1] The copper-catalyzed version, however, is highly regioselective for the 1,4-isomer and proceeds readily at room temperature.[8]
A common method for generating the active Cu(I) catalyst in situ is the reduction of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[9]
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications
The triazole products formed using this compound can be applied in various areas:
-
Drug Discovery: The resulting triazole can act as a stable linker to connect different molecular fragments, such as a pharmacophore and a targeting moiety.[5] The ethylamine group can be used to attach polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
-
Bioconjugation: This alkyne can be used to label biomolecules that have been modified to contain an azide group. The secondary amine may enhance water solubility of the labeling reagent. The copper-catalyzed nature of the reaction requires careful optimization to prevent damage to biomolecules, often through the use of copper-chelating ligands.[9][10]
-
Materials Science: Incorporation of the resulting triazole into polymers can modify their properties. The ethylamine group can serve as a point for cross-linking or for altering surface properties.
Experimental Protocols
General Considerations
-
Reagents: Use high-purity reagents and solvents for best results.
-
Oxygen: The Cu(I) catalyst can be sensitive to oxidation. While the reaction is often tolerant to air, particularly with an excess of sodium ascorbate, degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield, especially for sensitive substrates.
-
Ligands: The use of a copper-chelating ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate the reaction and protect the catalyst from oxidation and disproportionation.[8][10] This is particularly important in bioconjugation to minimize copper-induced damage to biomolecules.[10]
Protocol 1: Small Molecule Synthesis in Organic Solvent
This protocol is suitable for the synthesis of simple triazoles in an organic solvent.
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: tert-Butanol/Water (1:1) or Dimethylformamide (DMF)
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.0 eq) in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
Add sodium ascorbate (0.1 - 0.2 eq) to the solution and stir until dissolved.
-
In a separate small vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 10 mg/mL).
-
Add the CuSO₄ solution (0.01 - 0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[9]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for small molecule CuAAC synthesis.
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is adapted for labeling azide-modified biomolecules in an aqueous environment.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other water-soluble ligand like THPTA.
-
Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5
-
Dimethyl sulfoxide (DMSO) for dissolving water-insoluble components
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
Prepare a premixed catalyst solution:
-
In a microcentrifuge tube, mix the CuSO₄ stock solution (e.g., 20 mM) and the TBTA stock solution (e.g., 50 mM in DMSO). The ligand should be in slight excess to the copper.[9]
-
-
In a reaction tube, combine the azide-modified biomolecule solution and the this compound stock solution. Use a slight excess of the alkyne (e.g., 5-10 eq) relative to the biomolecule.
-
Add freshly prepared sodium ascorbate solution (final concentration 1-5 mM).
-
Initiate the reaction by adding the premixed copper/ligand catalyst solution (final copper concentration 50-200 µM).
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
The labeled biomolecule can be purified from excess reagents and catalyst using methods such as dialysis, size-exclusion chromatography, or spin filtration. Copper can be removed by washing with a solution containing a chelator like EDTA.[9]
Data Presentation
The following tables present representative quantitative data for a typical CuAAC reaction. Note that yields and reaction times will vary depending on the specific azide, solvent, and other reaction conditions.
Table 1: Reaction Conditions and Yields for a Model Reaction
| Entry | Alkyne | Azide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Benzyl Azide | CuSO₄ (2) / NaAsc (10) | None | t-BuOH/H₂O | 2 | 95 |
| 2 | This compound | 1-Azidohexane | CuSO₄ (1) / NaAsc (5) | None | DMF | 3 | 92 |
| 3 | This compound | Azido-PEG₃ | CuSO₄ (5) / NaAsc (20) | TBTA (6) | PBS/DMSO | 1.5 | >90 (by LC-MS) |
Table 2: Reagent Concentrations for a Typical Bioconjugation Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-Biomolecule | 1 mg/mL | 10-100 µM |
| This compound | 10 mM | 0.5 - 1 mM |
| CuSO₄ | 20 mM | 50 - 200 µM |
| TBTA | 50 mM | 60 - 240 µM |
| Sodium Ascorbate | 100 mM | 1 - 5 mM |
Troubleshooting
-
Low Yield:
-
Reaction Stalls:
-
The catalyst may have deactivated. Add a fresh portion of sodium ascorbate and copper sulfate.
-
-
Side Products:
-
In some cases, the amine in this compound could potentially coordinate with the copper catalyst. The use of a stronger chelating ligand like TBTA should minimize this.
-
At higher temperatures, side reactions of terminal alkynes can occur.[11] It is generally best to run CuAAC reactions at or near room temperature.[9]
-
Conclusion
This compound is a valuable reagent for introducing a functionalizable amine and a terminal alkyne into molecules for subsequent CuAAC reactions. The protocols provided herein offer a starting point for both small molecule synthesis and bioconjugation. As with any chemical reaction, optimization of the conditions for each specific substrate pair is recommended to achieve the best results. The robustness and efficiency of the CuAAC reaction make it a powerful tool for researchers in a wide range of scientific disciplines.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Standard protocol for using (But-3-yn-1-yl)(ethyl)amine in click chemistry reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][] (But-3-yn-1-yl)(ethyl)amine is a valuable building block in this context, as the terminal alkyne allows for its conjugation to azide-containing molecules, while the secondary amine provides a handle for further functionalization or can play a role in the desired biological activity of the final product.
These application notes provide a standard protocol for the use of this compound in CuAAC reactions, address special considerations due to the presence of the secondary amine, and offer strategies for reaction optimization.
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a starting point for the reaction between this compound and a generic organic azide. Optimization may be required depending on the specific azide used.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, or THF/water)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of 0.1-1.0 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 100 mM) and sodium ascorbate (e.g., 500 mM). If using a ligand, pre-mix the copper(II) sulfate solution with an aqueous solution of THPTA (e.g., 500 mM) in a 1:2 to 1:5 molar ratio of Cu:ligand.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (or the pre-mixed Cu/ligand solution) to a final concentration of 1-5 mol% relative to the limiting reagent.
-
Reduction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Considerations for the Secondary Amine
The secondary amine in this compound can potentially chelate the copper catalyst, which may inhibit the reaction. To mitigate this, the following adjustments to the general protocol can be considered:
-
Use of a Ligand: Employing a strongly coordinating ligand for copper(I), such as THPTA or TBTA, can help to prevent the substrate's amine from interfering with the catalytic cycle.[3]
-
Protonation of the Amine: In some cases, adding a mild acid (e.g., acetic acid) to the reaction mixture can protonate the amine, reducing its coordinating ability. However, the pH should be carefully controlled, as highly acidic conditions can inhibit the reaction.
-
Alternative Catalyst System: If the standard CuSO₄/sodium ascorbate system proves ineffective, a "comproportionation" method can be tried. This involves using a mixture of Cu(II) sulfate and solid copper turnings or wire to generate the Cu(I) catalyst.
Data Presentation
The following table provides a template for summarizing the results of optimization experiments.
| Entry | Azide (eq) | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1 | - | t-BuOH/H₂O (1:1) | 24 | Data |
| 2 | 1.2 | 1 | - | t-BuOH/H₂O (1:1) | 24 | Data |
| 3 | 1.2 | 5 | - | t-BuOH/H₂O (1:1) | 12 | Data |
| 4 | 1.2 | 1 | 5 (THPTA) | H₂O | 12 | Data |
| 5 | 1.2 | 5 | 25 (THPTA) | H₂O | 6 | Data |
Data to be filled in by the researcher based on experimental results.
Visualizations
General Workflow for CuAAC Reaction
Catalytic Cycle of CuAAC
References
Application Notes and Protocols for the Sonogashira Coupling Reaction with (But-3-yn-1-yl)(ethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing (but-3-yn-1-yl)(ethyl)amine. This versatile reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly between a terminal alkyne and an aryl or vinyl halide. The protocols and data presented herein are intended to guide researchers in the successful application of this methodology in pharmaceutical development, materials science, and natural product synthesis.
The Sonogashira coupling is a powerful tool for creating complex molecular architectures.[1][2] It typically proceeds under mild conditions, such as room temperature and in the presence of a mild base, making it compatible with a wide range of functional groups.[1] The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst.[1][3][4]
This compound is a bifunctional molecule containing a terminal alkyne for the Sonogashira coupling and a secondary amine that can be utilized for further functionalization, making it a valuable building block in drug discovery and materials science.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[5]
A copper-free variant of the Sonogashira coupling also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[4][6]
Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction
Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Diagram 2: Experimental Workflow for Sonogashira Coupling
A typical experimental workflow for the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with an aryl or vinyl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl and vinyl iodides and bromides.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF, DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (5 mL).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is useful when copper contamination is a concern, for example, in the synthesis of electronic materials or certain pharmaceuticals.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., PPh₃, XPhos) (0.04 mmol, 4 mol%)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl or vinyl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound (1.5 mmol) and the base (2.0 mmol), followed by the remaining solvent (5 mL).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for Sonogashira couplings with substrates similar to this compound, providing a baseline for expected results.
Table 1: Copper-Co-catalyzed Sonogashira Coupling of Functionalized Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | N-Propargyl-diethylamine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 4 | 92 |
| 2 | 1-Bromonaphthalene | 4-Pentyn-1-ol | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 60 | 6 | 88 |
| 3 | 3-Iodopyridine | N-(But-3-yn-1-yl)morpholine | PdCl₂(dppf) (2) | CuI (3) | Et₃N | Acetonitrile | 50 | 5 | 95 |
| 4 | Vinyl bromide | This compound (Hypothetical) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 3 | >90 (Est.) |
Table 2: Copper-Free Sonogashira Coupling of Functionalized Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | Phenylacetylene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | 4-Iodoacetophenone | N-Propargyl-aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | DBU | DMF | 90 | 8 | 91 |
| 4 | 1-Iodo-3-nitrobenzene | This compound (Hypothetical) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 14 | >85 (Est.) |
Applications in Drug Development and Materials Science
The products derived from the Sonogashira coupling of this compound have significant potential in several research areas:
-
Medicinal Chemistry: The resulting aryl/vinyl alkynylamines can serve as scaffolds for the synthesis of novel bioactive molecules. The secondary amine provides a handle for further diversification to explore structure-activity relationships (SAR).
-
Probe Synthesis: The alkyne functionality can be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent dyes, biotin, or other reporter groups for use as biological probes.
-
Organic Materials: The rigid, linear nature of the alkyne linker makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Polymer Chemistry: The bifunctional nature of the molecule allows it to be incorporated into polymers, either as a monomer or for post-polymerization modification, to introduce specific functionalities.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air- and moisture-sensitive catalysts. Use freshly prepared or purchased catalysts. |
| Poor quality reagents/solvents | Use anhydrous and degassed solvents. Purify reagents if necessary. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of copper co-catalyst. Consider a copper-free protocol. | |
| Dehalogenation of Aryl/Vinyl Halide | Presence of water or other protic sources | Use anhydrous conditions. |
| Reaction temperature too high | Optimize the reaction temperature. | |
| Complex Product Mixture | Side reactions | Optimize reaction conditions (temperature, time, catalyst loading). Ensure purity of starting materials. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize the Sonogashira coupling of this compound for a wide range of synthetic applications.
References
Application Notes and Protocols: (But-3-yn-1-yl)(ethyl)amine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (But-3-yn-1-yl)(ethyl)amine as a precursor for the synthesis of N-ethyl substituted heterocyclic compounds. The primary transformation highlighted is the intramolecular hydroamination, a powerful atom-economical method for constructing cyclic amines. While specific literature on the cyclization of this compound is not extensively available, the protocols provided herein are based on well-established, analogous reactions of secondary aminoalkynes and serve as a robust guide for experimental design.
Synthesis of N-Ethyl-3-methylenepyrrolidine via 5-exo-dig Cyclization
The intramolecular hydroamination of this compound can proceed via a 5-exo-dig cyclization pathway to yield the corresponding N-ethyl-3-methylenepyrrolidine. This reaction is typically catalyzed by late transition metals, with gold and platinum complexes being particularly effective. The "exo" cyclization is generally favored for terminal alkynes under kinetic control, as predicted by Baldwin's rules.
Reaction Scheme:
Caption: Gold or Platinum-catalyzed 5-exo-dig cyclization.
Experimental Protocol (General)
This protocol is adapted from established procedures for the gold-catalyzed intramolecular hydroamination of secondary aminoalkynes.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Au(IPr)]Cl/AgOTf or [Au(PPh₃)]Cl/AgOTf)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the gold(I) precatalyst (e.g., [Au(IPr)]Cl, 1-5 mol%) and the silver salt cocatalyst (e.g., AgOTf, 1-5 mol%).
-
Add the anhydrous, degassed solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active cationic gold catalyst.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-ethyl-3-methylenepyrrolidine.
Quantitative Data (Illustrative)
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Solvent | Dichloromethane |
| Temperature | 40 °C |
| Reaction Time | 2-12 hours |
| Yield | 75-95% (expected) |
Synthesis of N-Ethyl-1,2,3,4-tetrahydropyridine via 6-endo-dig Cyclization
Alternatively, the cyclization of this compound can proceed through a 6-endo-dig pathway to furnish N-ethyl-1,2,3,4-tetrahydropyridine. While often disfavored for terminal alkynes, the "endo" cyclization can be promoted by certain catalytic systems, particularly those involving ruthenium or under thermodynamic control at higher temperatures.
Reaction Scheme:
Caption: Ruthenium-catalyzed 6-endo-dig cyclization.
Experimental Protocol (General)
This protocol is based on ruthenium-catalyzed intramolecular hydroaminations that favor endo-cyclization.
Materials:
-
This compound
-
Ruthenium catalyst (e.g., [Ru(cod)(2-methylallyl)₂] with a phosphine ligand)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (2-5 mol%) and the phosphine ligand in the anhydrous, degassed solvent.
-
Add this compound to the reaction mixture.
-
Heat the mixture to a high temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC-MS or NMR spectroscopy until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-ethyl-1,2,3,4-tetrahydropyridine.
Quantitative Data (Illustrative)
| Parameter | Value |
| Catalyst Loading | 2-5 mol% |
| Solvent | Toluene |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-80% (expected) |
Experimental Workflow and Logic
The general workflow for the synthesis of heterocyclic compounds from this compound via intramolecular hydroamination is outlined below. The key decision point is the choice of catalyst, which dictates the regioselectivity of the cyclization.
Caption: Workflow for selective heterocyclic synthesis.
Disclaimer: The provided protocols and quantitative data are illustrative and based on analogous transformations. Researchers should perform their own optimization studies for the specific substrate, this compound, to achieve the desired outcomes. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for (But-3-yn-1-yl)(ethyl)amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(But-3-yn-1-yl)(ethyl)amine is a versatile bifunctional molecule that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a terminal alkyne and a secondary amine, allows for sequential or parallel derivatization, making it an ideal scaffold for the generation of diverse small molecule libraries. While specific applications of this exact molecule are not extensively documented in publicly available literature, its chemical functionalities suggest a primary role in the synthesis of novel compounds through well-established synthetic methodologies, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
These application notes provide a comprehensive overview of the potential uses of this compound in a drug discovery workflow, from library synthesis to biological evaluation. The protocols and data presented herein are illustrative and based on established chemical principles to guide researchers in harnessing the potential of this valuable synthetic intermediate.
Application in "Click Chemistry" for Library Synthesis
The terminal alkyne group of this compound serves as a reactive handle for CuAAC reactions. This reaction allows for the efficient and regiospecific formation of stable 1,4-disubstituted 1,2,3-triazole rings by coupling with a wide range of organic azides.[1][2] The resulting triazole core is a well-recognized pharmacophore in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in favorable interactions with biological targets.[3]
The secondary amine provides a second point of diversity. It can be functionalized before or after the click reaction to introduce various substituents, enabling a thorough exploration of the structure-activity relationship (SAR). This dual functionality makes this compound a powerful tool for generating libraries of drug-like molecules.
Illustrative Data Presentation
The following table presents hypothetical data for a library of compounds synthesized from this compound, targeting a hypothetical protein kinase. This illustrates how quantitative data for such a library would be structured for SAR analysis.
Table 1: Illustrative Biological Activity of a Triazole Library Derived from this compound
| Compound ID | R1 (from Azide) | R2 (on Amine) | IC50 (nM) against Target Kinase X |
| JKB-001 | Phenyl | Acetyl | 150 |
| JKB-002 | 4-Fluorophenyl | Acetyl | 75 |
| JKB-003 | 4-Methoxyphenyl | Acetyl | 250 |
| JKB-004 | Pyridin-2-yl | Acetyl | 50 |
| JKB-005 | Phenyl | Benzoyl | 120 |
| JKB-006 | 4-Fluorophenyl | Benzoyl | 60 |
| JKB-007 | 4-Methoxyphenyl | Benzoyl | 200 |
| JKB-008 | Pyridin-2-yl | Benzoyl | 45 |
| JKB-009 | Phenyl | Cyclohexylcarbonyl | 300 |
| JKB-010 | 4-Fluorophenyl | Cyclohexylcarbonyl | 150 |
Experimental Protocols
General Protocol for the Synthesis of a Triazole Library via CuAAC
This protocol describes a general procedure for the parallel synthesis of a library of triazole derivatives from this compound and a diverse set of organic azides.
Materials:
-
This compound
-
A library of organic azides (R-N3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-Butanol and water
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in the t-BuOH/H2O solvent system.
-
Prepare 0.5 M solutions of each organic azide in the same solvent system.
-
Prepare a 0.1 M aqueous solution of CuSO4·5H2O.
-
Prepare a 0.5 M aqueous solution of THPTA.
-
Prepare a 1 M aqueous solution of sodium ascorbate (freshly prepared).
-
-
Reaction Setup:
-
To each well of the 96-well plate or each reaction vial, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of the respective organic azide stock solution to each well.
-
Add 10 µL of the CuSO4 solution and 10 µL of the THPTA solution to each well.
-
Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate or vials and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixtures can be purified by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques to yield the desired triazole products.
-
Protocol for N-Acylation of the Triazole Products
This protocol describes the subsequent functionalization of the secondary amine on the synthesized triazole library.
Materials:
-
The library of triazole compounds from protocol 2.1
-
A library of acyl chlorides or carboxylic acids
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
A suitable solvent (e.g., dichloromethane or N,N-dimethylformamide)
-
For carboxylic acids: a coupling agent (e.g., HATU or HBTU)
Procedure:
-
Reaction Setup:
-
Dissolve each triazole compound (1 equivalent) in the chosen solvent.
-
Add the base (1.5 equivalents).
-
Add the acyl chloride (1.1 equivalents) dropwise at 0 °C. If using a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by compounds derived from this compound, and the general experimental workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and screening.
Caption: Hypothetical signaling pathway targeted by inhibitors.
References
Application Notes and Protocols: Derivatization of (But-3-yn-1-yl)(ethyl)amine for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(But-3-yn-1-yl)(ethyl)amine is a versatile heterobifunctional linker molecule poised for significant applications in bioconjugation and drug development. Its structure uniquely combines a secondary amine and a terminal alkyne, offering orthogonal handles for a two-step conjugation strategy. The secondary amine allows for the attachment of a molecule of interest (e.g., a fluorophore, a drug payload, or a biotin tag) through well-established amine-reactive chemistries. Subsequently, the terminal alkyne is available for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This enables the stable ligation of the entire construct to a biomolecule of interest, such as a protein, antibody, or nucleic acid, that has been functionalized with an azide group.
These application notes provide detailed protocols for the derivatization of this compound and its subsequent use in bioconjugation, complete with quantitative data for representative reactions and visualizations of the experimental workflows.
Data Presentation
Table 1: Reaction Conditions for Derivatization of Secondary Amines
| Reagent Type | Target Functional Group | pH | Solvent(s) | Typical Reaction Time | Molar Excess of Reagent | Reference |
| NHS Ester | Secondary Amine | 8.3 - 8.5 | Aqueous Buffer (e.g., PBS, Borate), DMSO, DMF | 1 - 2 hours | 8-fold | [1] |
| Isothiocyanate | Secondary Amine | 9.0 - 11.0 | Aqueous Buffer, DMSO, DMF | 2 - 24 hours | Varies | [2] |
| Carbodiimide (EDC) with NHS | Carboxylic Acid (on payload) to secondary amine | 4.5 - 7.2 | Aqueous Buffer (e.g., MES, PBS) | 2 - 4 hours | 1.5 to 5-fold |
Table 2: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Stock Concentration | Volume (µL) for 500 µL reaction | Final Concentration |
| Biomolecule-Azide in Buffer | Varies | 432.5 | 25-100 µM |
| Derivatized Alkyne Linker | 10 mM in DMSO | 5 | 100 µM (2 to 4-fold excess) |
| CuSO₄ | 20 mM in H₂O | 2.5 | 100 µM |
| THPTA (ligand) | 50 mM in H₂O | 5.0 | 500 µM |
| Sodium Ascorbate (freshly prepared) | 100 mM in H₂O | 25 | 5 mM |
| Aminoguanidine (optional) | 100 mM in H₂O | 25 | 5 mM |
Note: The final concentrations and excess of reagents may need to be optimized for specific applications.
Experimental Protocols
Protocol 1: Derivatization of this compound with an NHS Ester
This protocol describes the reaction of the secondary amine of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule of interest (e.g., a fluorescent dye, biotin).
Materials:
-
This compound
-
NHS ester of the molecule to be conjugated (e.g., Biotin-NHS, FITC-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., silica gel chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
In a separate vial, dissolve the NHS ester of the molecule of interest in anhydrous DMF or DMSO to a concentration that will allow for an 8-fold molar excess when added to the amine solution.[1]
-
To the amine solution, add the NHS ester solution.
-
Add 1.5 equivalents of a non-nucleophilic base such as triethylamine or DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the derivatized product can be purified by silica gel chromatography to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Bioconjugation of the Derivatized Alkyne Linker to an Azide-Modified Biomolecule via CuAAC
This protocol details the copper-catalyzed "click" reaction between the terminal alkyne of the derivatized this compound linker and an azide-functionalized biomolecule.
Materials:
-
Derivatized alkyne linker from Protocol 1
-
Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Aminoguanidine solution (100 mM in water, optional, to prevent oxidative damage to biomolecules)
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer to the desired final volume and concentration (typically 25-100 µM).
-
Add the derivatized alkyne linker (dissolved in DMSO) to the biomolecule solution to achieve a 2 to 4-fold molar excess.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
After the incubation period, the bioconjugate can be purified from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Mandatory Visualizations
Caption: Workflow for the two-step bioconjugation using this compound.
Caption: Simplified schematic of the CuAAC "click chemistry" reaction mechanism.
Caption: Common derivatization strategies for the secondary amine of the linker molecule.
References
Application Notes and Protocols for the Functionalization of Biomolecules using (But-3-yn-1-yl)(ethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(But-3-yn-1-yl)(ethyl)amine is a heterobifunctional linker designed for the versatile modification of biomolecules. This reagent possesses a terminal alkyne group and a secondary amine, enabling a two-step functionalization strategy. The amine moiety allows for covalent attachment to biomolecules through common bioconjugation techniques, while the alkyne group serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][] This dual functionality makes it an invaluable tool for applications ranging from the attachment of fluorescent labels and affinity tags to the development of antibody-drug conjugates (ADCs).
This document provides detailed protocols for the covalent attachment of this compound to proteins and the subsequent click chemistry reaction for further functionalization.
Data Presentation
The efficiency of bioconjugation and subsequent click chemistry reactions can be influenced by various factors, including the nature of the biomolecule, reaction conditions, and the specific reagents used. While specific data for this compound is not extensively published, the following tables provide representative quantitative data for analogous amine-alkyne linker systems to guide experimental design and optimization.
Table 1: Representative Efficiency of Amine-Reactive Coupling Methods for Attaching Amine-Alkyne Linkers to Proteins.
| Coupling Chemistry | Target Functional Group on Biomolecule | Typical Molar Ratio (Linker:Protein) | pH | Reaction Time | Typical Coupling Efficiency (%) | Reference |
| EDC/NHS | Carboxylic acids (e.g., Asp, Glu, C-terminus) | 20:1 to 100:1 | 4.5-6.0 (activation), 7.2-8.5 (coupling) | 2-4 hours | 40-70 | [3][4] |
| NHS Ester | Primary amines (e.g., Lys, N-terminus) | 10:1 to 20:1 | 8.0-8.5 | 1-2 hours | 50-80 | [][5] |
Table 2: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Modified Biomolecules.
| Biomolecule | Azide-Containing Moiety | Catalyst System | Reaction Time | Typical Yield (%) | Reference |
| Antibody | Azide-fluorophore | CuSO₄, Sodium Ascorbate, THPTA | 1-2 hours | >95 | [6] |
| Peptide | Azide-biotin | CuSO₄, Sodium Ascorbate, TBTA | 1-18 hours | >98 | [7] |
| Enzyme | Azide-PEG | CuI, L-proline | 15 minutes | ~43 (for polymer conjugates) | [7] |
Experimental Protocols
Protocol 1: Functionalization of Proteins with this compound via EDC/NHS Chemistry
This protocol describes the attachment of the linker to carboxyl groups on a protein.
Materials:
-
Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[3]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[3]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: Hydroxylamine at 10 mM or 2-Mercaptoethanol at 20mM[3][8]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Quenching of Excess EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 5 minutes. This step is crucial to prevent EDC from cross-linking the amine of the linker to other carboxyl groups.[8]
-
Buffer Exchange: Immediately remove excess EDC, NHS, and quenching reagent using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Coupling Reaction:
-
Immediately add this compound to the activated protein solution at a molar excess (e.g., 10-50 fold).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any remaining activated carboxyl groups.
-
Purification: Purify the alkyne-modified protein from excess linker and byproducts using a desalting column or dialysis.
Protocol 2: Functionalization of Proteins with an NHS-Ester Derivative of an Alkyne Linker
This protocol is for labeling primary amines on a protein. Note that this requires pre-activation of a carboxyl-containing alkyne linker to an NHS ester. For the purpose of this protocol, we will assume a commercially available or pre-synthesized Alkyne-PEG-NHS ester is used as an analogue.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS ester)[10]
-
Labeling Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[11]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.[12]
-
Prepare Alkyne-NHS Ester Solution: Immediately before use, dissolve the Alkyne-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[]
-
Coupling Reaction:
-
Add the Alkyne-NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.
-
Incubate for 1-2 hours at room temperature in the dark with gentle stirring.[]
-
-
Quenching of Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove unreacted Alkyne-NHS ester and byproducts by gel filtration using a desalting column or by dialysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Modified Protein
This protocol describes the "click" reaction to attach an azide-containing molecule to the alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein (from Protocol 1 or 2) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[3]
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[3]
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)[3]
-
Degassing equipment (optional but recommended)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. A 2-10 fold molar excess of the azide is recommended.[3]
-
Add the copper-chelating ligand to a final concentration of 0.5-1.25 mM.[3]
-
Add the CuSO₄ solution to a final concentration of 0.1-0.25 mM.[3]
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
If possible, briefly degas the solution and flush with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate from the catalyst and excess reagents using a desalting column, dialysis, or a method suitable for the specific biomolecule.
Characterization of Functionalized Biomolecules
The successful functionalization of the biomolecule can be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the subsequent azide-containing molecule by observing the expected mass shift.[13][14]
-
UV-Vis Spectroscopy: If a chromophoric molecule is attached, its absorbance can be used to quantify the degree of labeling.
-
Fluorescence Spectroscopy: If a fluorescent dye is attached, its emission spectrum can confirm conjugation.
-
SDS-PAGE: A shift in the molecular weight of the protein may be observable, especially after conjugation to larger molecules.
Visualizations
Caption: Overall workflow for biomolecule functionalization.
Caption: EDC/NHS coupling experimental workflow.
Caption: CuAAC (Click Chemistry) experimental workflow.
References
- 1. bidmc.org [bidmc.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. m.youtube.com [m.youtube.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. renenyffenegger.ch [renenyffenegger.ch]
- 13. msvision.com [msvision.com]
- 14. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE | Waters [waters.com]
Application Notes and Protocols: A3 Coupling Reactions of Secondary Amines and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The three-component A3 coupling reaction, involving an aldehyde, a terminal alkyne, and a secondary amine, is a powerful and atom-economical method for the synthesis of propargylamines.[1][2][3][4] These products are valuable intermediates in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals, natural products, and other biologically active molecules.[1][3] The reaction is typically catalyzed by transition metals, with copper and gold complexes being the most common, and can often be performed under mild conditions, sometimes even in water.[1][2] This one-pot procedure aligns with the principles of green chemistry by minimizing steps and waste.[1] The versatility of the A3 coupling allows for the generation of diverse molecular scaffolds, making it a highly relevant transformation in medicinal chemistry and drug discovery.[5] For instance, it has been employed in the gram-scale synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs), demonstrating its utility in the development of novel therapeutics.[5]
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the A3 coupling reaction involves several key steps.[1][2][3] First, the metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide intermediate.[3] Concurrently, the secondary amine and the aldehyde react to form an electrophilic iminium ion in situ. The nucleophilic metal acetylide then attacks the iminium ion, forming a new carbon-carbon bond and generating the propargylamine product. The catalyst is regenerated in the final step, allowing the catalytic cycle to continue.
Caption: Generalized reaction mechanism of the A3 coupling.
Applications in Drug Development
The propargylamine motif is a key structural element in numerous biologically active compounds. The A3 coupling provides a direct and efficient route to these structures, making it a valuable tool in drug discovery and development. Key applications include:
-
Scaffold for Bioactive Molecules: Propargylamines serve as versatile building blocks for the synthesis of more complex nitrogen-containing heterocycles with potential therapeutic applications.
-
Linker Technology: The A3 coupling has been successfully used to synthesize linkers for PROTACs, which are emerging as a new class of therapeutics that induce targeted protein degradation.[5] The ability to rapidly generate a library of linkers with varying lengths and functionalities is crucial for optimizing PROTAC efficacy.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the propargylamine core. The A3 coupling provides a convergent and efficient strategy for the total synthesis of these complex molecules.
Experimental Protocols
Below are representative protocols for the A3 coupling reaction using different catalytic systems.
Protocol 1: Copper-Catalyzed A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene
This protocol is a general procedure adapted from the literature for a copper-catalyzed A3 coupling reaction.[6][7]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Piperidine (1.2 mmol, 102 mg, 119 µL)
-
Phenylacetylene (1.3 mmol, 133 mg, 146 µL)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol).
-
The flask is then sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add toluene (5 mL) to the flask via syringe.
-
Sequentially add piperidine (119 µL, 1.2 mmol), benzaldehyde (102 µL, 1.0 mmol), and phenylacetylene (146 µL, 1.3 mmol) to the reaction mixture via syringe.
-
The reaction mixture is stirred at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite to remove the catalyst. Wash the celite pad with a small amount of toluene.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired propargylamine.
Work-up and Purification (Alternative):
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of diethyl ether and 20 mL of 1 M HCl (aq).
-
Shake the funnel and separate the layers. Collect the aqueous layer.
-
Extract the organic layer two more times with 20 mL of 1 M HCl (aq).
-
Combine all aqueous layers and wash with 20 mL of diethyl ether.
-
Basify the aqueous layer by the slow addition of 1 M NaOH (aq) until pH > 10.
-
Extract the aqueous layer three times with 20 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified propargylamine.[1]
Protocol 2: Gold-Catalyzed A3 Coupling Reaction
This protocol is a general representation of a gold-catalyzed A3 coupling.
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Gold(I) Chloride (AuCl) (0.03 mmol, 7 mg)
-
Solvent (e.g., Dioxane, 5 mL)
-
Standard laboratory equipment as in Protocol 1
Procedure:
-
Follow the same setup procedure as in Protocol 1, using Gold(I) Chloride as the catalyst.
-
Add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol) to the reaction flask containing the catalyst and solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC.
-
Upon completion, perform the work-up and purification as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various A3 coupling reactions involving secondary amines and terminal alkynes from the literature.
| Aldehyde | Secondary Amine | Terminal Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Toluene | 100 | 22 | 97 | [7] |
| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | CuI (5) | Toluene | 100 | 22 | 95 | [7] |
| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | CuI (5) | Toluene | 100 | 22 | 92 | [7] |
| Benzaldehyde | Pyrrolidine | Phenylacetylene | CuI (5) | Toluene | 100 | 22 | 96 | [7] |
| Benzaldehyde | Morpholine | Phenylacetylene | CuI (5) | Toluene | 100 | 22 | 94 | [7] |
| Benzaldehyde | Piperidine | 1-Heptyne | CuI (5) | Toluene | 100 | 22 | 89 | [7] |
| 4-Chlorobenzaldehyde | Dibenzylamine | Phenylacetylene | CuBr (5) | Toluene | 80 | 12 | 95 | [3] |
| Isovaleraldehyde | Dibenzylamine | Phenylacetylene | CuBr (5) | Toluene | 80 | 12 | 92 | [3] |
Logical Workflow for A3 Coupling Experiment
The following diagram illustrates a typical workflow for performing and analyzing an A3 coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.fit.edu [repository.fit.edu]
- 7. pure.uva.nl [pure.uva.nl]
Application Note: (But-3-yn-1-yl)(ethyl)amine as a Versatile Precursor for the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(But-3-yn-1-yl)(ethyl)amine is a bifunctional synthetic building block possessing a terminal alkyne and a secondary amine. These two functional groups are of paramount importance in modern medicinal chemistry, offering orthogonal handles for the construction of complex molecular architectures. The terminal alkyne is an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").[1][2] The secondary amine provides a nucleophilic center for the introduction of diverse functionalities, commonly seen in the pharmacophores of many active pharmaceutical ingredients (APIs).
This application note demonstrates the utility of this compound as a precursor in the synthesis of a novel, potent, and selective (hypothetical) inhibitor of Tyrosine Kinase X (TKX), which we have designated "Etyalkinib". The synthetic strategy leverages a sequential Sonogashira coupling and an amide bond formation to rapidly assemble the target molecule.
Synthetic Strategy and Results
The synthesis of Etyalkinib was designed as a two-step process starting from this compound. The first step involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between the precursor and 4-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine to construct the core scaffold.[2][3] The subsequent step is a standard amide coupling between the secondary amine of the Sonogashira product and 3-(trifluoromethyl)benzoyl chloride to complete the synthesis of Etyalkinib.
Data Presentation
The quantitative data for the synthesis and biological evaluation of Etyalkinib are summarized below.
Table 1: Summary of Synthetic Reactions
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA | THF | 25 | 12 | 85 | >98 |
| 2 | Amide Coupling | Pyridine | DCM | 0 to 25 | 4 | 92 | >99 |
Table 2: Characterization and Biological Activity of Etyalkinib
| Compound | Molecular Formula | MW ( g/mol ) | ¹H NMR | LC-MS (m/z) | Purity (HPLC) | TKX IC₅₀ (nM) |
|---|
| Etyalkinib | C₂₄H₂₁F₃N₆O | 478.46 | Conforms | 479.18 [M+H]⁺ | 99.8% | 15.2 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq, 1.11 g, 10 mmol)
-
4-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, 2.60 g, 10 mmol)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 eq, 231 mg, 0.2 mmol)
-
Copper(I) iodide, CuI (0.04 eq, 76 mg, 0.4 mmol)
-
Triethylamine (TEA) (3.0 eq, 4.18 mL, 30 mmol)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
Round-bottom flask (250 mL), magnetic stirrer, nitrogen line.
-
-
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, Pd(PPh₃)₄, and CuI.
-
Add 100 mL of anhydrous THF and stir to dissolve.
-
Add this compound followed by triethylamine via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a pale yellow solid.
-
Protocol 2: Synthesis of Etyalkinib via Amide Coupling
-
Materials:
-
Intermediate 1 (1.0 eq, 2.42 g, 10 mmol)
-
3-(Trifluoromethyl)benzoyl chloride (1.1 eq, 1.68 mL, 11 mmol)
-
Pyridine (1.5 eq, 1.21 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM), 100 mL
-
Round-bottom flask (250 mL), magnetic stirrer, ice bath, nitrogen line.
-
-
Procedure:
-
Dissolve Intermediate 1 in 100 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.
-
Add pyridine to the solution and stir for 5 minutes.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to yield Etyalkinib as a white crystalline solid.
-
Protocol 3: In Vitro Kinase Assay for TKX Inhibition
-
Materials:
-
Recombinant human TKX enzyme
-
Biotinylated peptide substrate
-
ATP, MgCl₂
-
Etyalkinib (dissolved in DMSO)
-
Kinase buffer (e.g., HTRF KinEASE®-TK)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of Etyalkinib in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add the TKX enzyme, the biotinylated peptide substrate, and the Etyalkinib compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes to allow for signal development.
-
Read the plate on a time-resolved fluorescence (TR-FRET) reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.
-
Workflow and Pathway Visualization
The overall process from synthesis to biological evaluation follows a logical and streamlined workflow.
Etyalkinib is designed to inhibit the TKX signaling pathway, which is hypothetically implicated in cell proliferation and survival. By blocking the phosphorylation of downstream substrates, Etyalkinib can induce apoptosis in cancer cells dependent on this pathway.
References
Application Notes and Protocols: Incorporating (But-3-yn-1-yl)(ethyl)amine into Polymer Synthesis via Amino-Yne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the incorporation of the bifunctional monomer, (But-3-yn-1-yl)(ethyl)amine, into polymer chains. Direct polymerization of this specific monomer has not been extensively reported. Therefore, this document outlines a proposed synthetic strategy based on the principles of spontaneous amino-yne click polymerization. This approach is presented as a viable route for creating novel polymers with pendant alkyne functionalities, which are valuable for subsequent modifications and bioconjugation in drug delivery and materials science applications. The protocols and data presented are based on analogous, well-established amino-yne polymerization reactions.
Introduction
This compound is a versatile building block possessing both a secondary amine and a terminal alkyne group. This unique combination of functional groups makes it an attractive candidate for the synthesis of functional polymers. The secondary amine can act as a nucleophile in various polymerization reactions, while the pendant alkyne group serves as a valuable handle for post-polymerization modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions.[1][2]
While direct homopolymerization of this compound is not documented, its incorporation into polymer backbones can be envisaged through a step-growth polymerization mechanism, specifically, a spontaneous amino-yne click polymerization.[3] This reaction typically involves the conjugate addition of an amine to an activated alkyne, such as a propiolate ester.[4] By reacting this compound with a di-activated alkyne comonomer, a linear polymer with pendant alkyne groups can be synthesized. These pendant alkynes can then be used for a variety of applications, including:
-
Drug Conjugation: Covalently attaching therapeutic agents to the polymer backbone.
-
Bioconjugation: Immobilizing proteins, peptides, or nucleic acids for targeted drug delivery or biosensing.
-
Cross-linking: Forming hydrogels and other cross-linked networks for controlled release applications.[4]
-
Surface Modification: Functionalizing surfaces to enhance biocompatibility or introduce specific binding sites.[5]
Proposed Polymerization Strategy: Amino-Yne Step-Growth Polymerization
The proposed synthetic route involves the step-growth polymerization of this compound with a di-propiolate monomer, such as polyethylene glycol di-propiolate. The reaction proceeds via a spontaneous amino-yne click reaction, where the secondary amine of this compound undergoes a nucleophilic conjugate addition to the electron-deficient alkynes of the di-propiolate. This reaction is typically performed under mild conditions without the need for a metal catalyst.[3]
The resulting polymer will possess a poly(β-aminoacrylate) backbone with pendant butynyl groups, which are readily available for subsequent functionalization.
Caption: Proposed synthetic workflow for functional polymers.
Experimental Protocols
The following protocols are representative examples based on established amino-yne click polymerization procedures and can be adapted for the synthesis and functionalization of polymers incorporating this compound.
This protocol describes the synthesis of a linear polymer with pendant alkyne groups by reacting this compound with polyethylene glycol di-propiolate.
Materials:
-
This compound
-
Polyethylene glycol di-propiolate (PEG-di-propiolate, Mn = 400 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve polyethylene glycol di-propiolate (1.0 eq) in anhydrous DMF to a concentration of 0.5 M.
-
To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) or 1H NMR spectroscopy by observing the disappearance of the propiolate proton signal.
-
Upon completion, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether three times to remove unreacted monomers and residual solvent.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and polydispersity), 1H NMR, and FTIR spectroscopy.
Caption: Step-by-step workflow for polymer synthesis.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of poly(alkyne-β-aminoacrylate) based on analogous systems reported in the literature. Actual results may vary depending on the specific reaction conditions and purity of reagents.
| Parameter | Expected Value | Reference System |
| Reaction Conditions | ||
| Monomer Concentration | 0.5 M | Amino-yne polymerization[3] |
| Temperature | Room Temperature (25 °C) | Spontaneous amino-yne reactions[4] |
| Reaction Time | 24 - 48 hours | Step-growth polymerization kinetics[6] |
| Solvent | Anhydrous DMF | Common solvent for click chemistry[1] |
| Polymer Properties | ||
| Number Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Dependent on monomer purity and stoichiometry[6] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization[6] |
| Yield | > 90% | High efficiency of click reactions[3] |
| Spectroscopic Data (Expected Shifts) | ||
| 1H NMR (CDCl3, δ ppm) | 2.0-2.2 (alkyne-H), 2.5-3.5 (amine adjacent CH2), 3.6 (PEG backbone), 5.0-5.5 & 7.5-8.0 (vinyl-H of β-aminoacrylate) | Characteristic shifts for β-aminoacrylates |
| FTIR (cm-1) | ~3290 (alkyne C-H), ~2120 (alkyne C≡C), ~1690 (ester C=O), ~1640 (C=C) | Vibrational modes of key functional groups |
Signaling Pathways and Applications in Drug Development
Polymers with pendant alkyne groups are precursors to a wide array of functional materials for drug development. The "clickable" nature of the alkyne allows for the straightforward attachment of various moieties that can influence biological pathways or target specific cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for N-Substituted Alkynylamines
Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving N-substituted alkynylamines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you overcome common challenges and achieve optimal results in your syntheses.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Sonogashira coupling of N-substituted alkynylamines.
Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, whether Pd(0) or a Pd(II) precatalyst, is the heart of the reaction.[1]
-
Troubleshooting:
-
Use an active catalyst: Ensure your palladium source is of high quality. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, in situ reduction to Pd(0) is required, which can be facilitated by the amine base or phosphine ligands.[1]
-
Degas your reaction mixture: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Consider a pre-activated catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more effective, although it is generally less stable than Pd(II) sources.
-
-
-
Issues with the Copper Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide intermediate.[1]
-
Troubleshooting:
-
Use fresh CuI: Copper(I) iodide can oxidize over time. Use a freshly opened bottle or a stored under inert atmosphere. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.
-
Consider copper-free conditions: If homocoupling is a persistent issue, or if your substrate is sensitive to copper, explore copper-free Sonogashira protocols. These often require stronger bases or specialized ligands.[2]
-
-
-
Inappropriate Base or Solvent: The base is critical for the deprotonation of the terminal alkyne.[3] The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Troubleshooting:
-
Base Selection: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are common choices. For less acidic alkynes, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be necessary, especially in copper-free systems.[4]
-
Solvent Choice: THF, DMF, and acetonitrile are frequently used. Sometimes, using the amine base as the solvent can be effective.[5] If solubility is an issue, a co-solvent may be required. For ynamides, reactions in water with a surfactant have been shown to be effective.[6]
-
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[7]
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of copper acetylides. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
Reduce Copper Loading: While catalytic, excess copper can favor homocoupling. Try reducing the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).
-
Slow Addition of the Alkyne: Adding the N-substituted alkynylamine slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Switch to Copper-Free Conditions: This is often the most effective way to eliminate Glaser coupling. Various copper-free protocols have been developed that use specific ligands or bases to facilitate the reaction.[2]
-
Q3: The reaction works, but the yield is consistently moderate. How can I improve it?
A3: Moderate yields can be due to a combination of factors, including incomplete reaction, side reactions, or difficult purification.
-
Troubleshooting:
-
Optimize Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates, particularly aryl bromides, may require heating.[8] However, excessive heat can lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.
-
Ligand Screening: The choice of phosphine ligand on the palladium catalyst can have a significant impact on reaction efficiency. Electron-rich and bulky ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[2][9] Consider screening ligands such as P(t-Bu)₃, XPhos, or N-heterocyclic carbenes (NHCs).[2][9]
-
Protecting Group Strategy: For propargylamines, the nature of the nitrogen protecting group is crucial. Electron-withdrawing groups like Boc or Cbz can increase the acidity of the acetylenic proton, facilitating deprotonation.
-
Q4: My N-substituted alkynylamine seems to be decomposing under the reaction conditions. What can I do?
A4: Ynamides and some ynamines can be sensitive to moisture and acidic conditions, leading to hydration of the triple bond.[2][6]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.
-
Choice of Base: Avoid acidic conditions. If an amine hydrochloride salt is used as a starting material, ensure enough base is present to neutralize it and deprotonate the alkyne.
-
Aqueous Protocols for Ynamides: Counterintuitively, for some sulfonamide-based ynamides, a protocol using water as a solvent with a surfactant has been shown to be robust and prevent decomposition.[6][10]
-
Q5: Purification of my N-substituted alkynylamine product is difficult. What are some tips?
A5: The basic nitrogen atom in many of these products can lead to tailing on silica gel chromatography.
-
Troubleshooting:
-
Base-Washed Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1% Et₃N in the eluent) can help to prevent tailing and improve separation.
-
Alternative Stationary Phases: Consider using alumina for chromatography, which is a more basic support.
-
Acid-Base Extraction: An aqueous workup with a dilute acid wash can remove basic impurities. Be cautious with this approach if your product is acid-sensitive. This can be followed by extraction of the product into an organic solvent after basifying the aqueous layer.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Quantitative Data on Reaction Conditions
The following tables summarize successful reaction conditions for the Sonogashira coupling of various N-substituted alkynylamines, compiled from the literature.
Table 1: Sonogashira Coupling of N,N-Disubstituted Propargylamines [4]
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 86 |
| 3-Bromoanisole | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 90 |
| Bromobenzene | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 88 |
| 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 78 |
| 4-Bromotoluene | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 76 |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 89 |
| 3-Bromobenzaldehyde | Pd(OAc)₂ (0.5) | L1 (1.5) | K₂CO₃ (3) | THF | 65 | 8 | 86 |
| 2-Bromo-m-xylene | Pd(OAc)₂ (2.5) | L1 (7.5) | K₂CO₃ (3) | THF | 65 | 8 | 81 |
L1 = Aminophosphine ligand
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92 |
| 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 95 |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 81 |
| Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 72 |
Key Experimental Protocols
General Procedure for Copper- and Amine-Free Sonogashira Coupling of N,N-Disubstituted Propargylamine[4]
Under a nitrogen atmosphere, a Schlenk tube is charged with N,N-diethylpropargylamine (3 mmol), aryl bromide (2 mmol), K₂CO₃ (6 mmol), Pd(OAc)₂ (0.01 mmol), and aminophosphine ligand L1 (0.03 mmol) in THF (5 mL). The reaction tube is purged with N₂. The mixture is then heated at 65°C for 8 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
To a solution of 2-amino-3-bromopyridine (1 mmol) in DMF (5 mL) is added the terminal alkyne (1.2 mmol), Et₃N (1 mL), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol). The reaction mixture is stirred at 100°C for 3 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Catalytic Cycle
Caption: The catalytic cycle for the copper-free Sonogashira reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Troubleshooting low yields in the synthesis of (But-3-yn-1-yl)(ethyl)amine
Welcome to the technical support center for the synthesis of (But-3-yn-1-yl)(ethyl)amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of this compound.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound are a common issue. The following table summarizes potential causes and provides corresponding solutions to improve the reaction outcome. The primary synthetic route considered here is the reductive amination between but-3-yn-1-al and ethylamine, or alternatively, between but-3-yn-1-amine and acetaldehyde.
Data Presentation: Troubleshooting Low Yields
| Potential Cause | Observation | Recommended Solution | Relevant Experimental Parameters |
| Incomplete Imine Formation | Presence of starting aldehyde/ketone and amine in reaction mixture (TLC, GC-MS). | The equilibrium between the carbonyl compound and the amine favors the starting materials unless water is removed.[1] Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).[2] | Solvent, presence of dehydrating agent. |
| Ineffective Reduction | Accumulation of the imine intermediate. | Ensure the chosen reducing agent is appropriate and active. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive aminations.[3][4] If using sodium borohydride, it should be added after allowing sufficient time for imine formation, as it can also reduce the starting aldehyde.[4] | Reducing agent, reaction time. |
| Side Reactions | Formation of byproducts, such as the alcohol from aldehyde reduction or over-alkylation of the amine. | Use a selective reducing agent like NaBH(OAc)₃ that is less likely to reduce the aldehyde.[3] To avoid dialkylation, a stepwise procedure of forming the imine first, followed by reduction, can be employed.[3] | Reducing agent, stoichiometry of reactants. |
| Catalyst Deactivation | Stalled reaction. | The amine substrate, imine intermediate, or the amine product can sometimes deactivate the catalyst in catalytic hydrogenations.[1] If using a metal catalyst, consider catalyst loading and the presence of potential poisons. | Catalyst type and loading. |
| Suboptimal pH | Slow or no reaction. | Reductive amination is often pH-sensitive. Mildly acidic conditions (pH 4-5) can facilitate imine formation without protonating the amine nucleophile excessively.[5] Acetic acid can be used as a catalyst.[3] | pH of the reaction mixture. |
| Product Volatility/Loss during Workup | Low isolated yield despite good conversion. | The product, this compound, may be volatile. During workup, avoid excessive heating during solvent removal. Extraction at a basic pH is crucial to ensure the amine is in its free base form and soluble in the organic layer. | Temperature during solvent evaporation, pH during extraction. |
| Purification Challenges | Co-elution of product with impurities during chromatography. | Amines can interact strongly with acidic silica gel.[6] Consider using basic alumina or an amine-functionalized silica column for purification.[6][7] Alternatively, adding a small amount of a volatile base like triethylamine to the eluent can improve separation on regular silica gel.[7] A non-chromatographic method involves precipitation of the amine as a salt (e.g., with trichloroacetic acid), filtration, and then regeneration of the free amine.[8] | Stationary phase, mobile phase additives. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
But-3-yn-1-al (or acetaldehyde)
-
Ethylamine (or But-3-yn-1-amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of but-3-yn-1-al (1.0 eq) in DCE, add ethylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCE.
-
Slowly add the STAB slurry to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure, taking care to avoid high temperatures due to the potential volatility of the product.
-
Purify the crude product by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 1% triethylamine) or by distillation.
Mandatory Visualizations
Reaction Pathway
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (But-3-yn-1-yl)(ethyl)amine using flash column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (But-3-yn-1-yl)(ethyl)amine using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on silica gel?
A1: The primary challenge is the interaction between the basic secondary amine group of the molecule and the acidic silanol groups on the surface of the silica gel.[1][2][3] This can lead to several issues, including:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column.[2]
-
Irreversible Adsorption: The compound binds strongly to the silica and does not elute, resulting in low recovery.[2]
-
Compound Degradation: The acidic nature of the silica may cause the degradation of sensitive molecules.[2]
Q2: What stationary phase is recommended for the purification of this compound?
A2: You have a few options, with the choice depending on the specific impurities and your laboratory's resources:
-
Amine-functionalized silica: This is often the best choice as the amine groups on the silica surface minimize the interaction with the basic analyte, leading to better peak shape and recovery without the need for basic additives in the mobile phase.[1][3][4]
-
Standard Silica Gel: This can be used, but it almost always requires the addition of a basic modifier to the mobile phase to achieve good results.[2][4][5]
-
Reversed-Phase (C18) Silica: This is a viable alternative, particularly if the compound or impurities are polar.[2][6]
Q3: What mobile phase systems are suitable for the purification of this compound?
A3: The choice of mobile phase is dictated by the stationary phase:
-
For Standard Silica Gel: A common approach is to use a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. Examples include:
-
For Amine-Functionalized Silica: Simpler, non-basic mobile phases can be used. A gradient of ethyl acetate in hexane is a good starting point.[1][3][4]
-
For Reversed-Phase (C18) Silica: A mixture of water and an organic solvent like acetonitrile or methanol is used. A basic modifier, such as triethylamine, may be added to keep the amine deprotonated and improve retention.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column (or very slowly). | The compound is strongly adsorbed to the acidic silica gel. The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent.[5][10] Consider switching to an amine-functionalized silica column.[3] |
| Significant peak tailing is observed. | Strong acid-base interaction between the amine and the silica gel. | Add a basic modifier (e.g., 0.5-2% triethylamine) to your mobile phase.[5][9] Use an amine-functionalized silica column to reduce these interactions.[1][3] |
| Poor separation of the product from impurities. | The chosen solvent system has poor selectivity for the compounds. The column may be overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation (Rf values ideally between 0.2 and 0.5).[5] Reduce the amount of crude material loaded onto the column. |
| The compound appears to have decomposed on the column. | The compound is unstable on acidic silica gel. | Deactivate the silica by pre-flushing the column with a solvent system containing a base (e.g., 1% triethylamine in hexane/ethyl acetate).[5] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica.[4] |
| Rf value on TLC does not translate to the column. | The conditions of the TLC and the column are not identical. The TLC plate may have a different activity level than the column's silica. | Ensure the same solvent system is used. For amines, it is crucial to pre-equilibrate the column with the mobile phase containing the basic modifier before loading the sample. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (standard, 230-400 mesh) or amine-functionalized silica gel
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes, Ethyl Acetate (EtOAc)
-
Flash chromatography column and system
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Collection tubes
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the TLC plate and develop it in various solvent systems. A good starting point for standard silica is 95:5 DCM:MeOH with 0.5% TEA. For amine-functionalized silica, start with 90:10 Hexanes:EtOAc.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain, which is effective for alkynes and amines).
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
3. Column Packing:
-
Slurry Packing (recommended):
-
In a beaker, mix the silica gel with the initial mobile phase to form a slurry.
-
Pour the slurry into the column and allow it to settle, draining the excess solvent.
-
Ensure the silica bed is flat and free of cracks.
-
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
4. Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading (preferred for less soluble compounds): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure to the column to begin the elution process.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Example Mobile Phase Gradients
Table 1: Example Gradient for Standard Silica Gel
| Step | Solvent A (DCM + 0.5% TEA) | Solvent B (MeOH + 0.5% TEA) | Gradient | Column Volumes |
| 1 | 100% | 0% | Isocratic | 2 |
| 2 | 100% -> 95% | 0% -> 5% | Linear | 10 |
| 3 | 95% | 5% | Isocratic | 2 |
Table 2: Example Gradient for Amine-Functionalized Silica
| Step | Solvent A (Hexanes) | Solvent B (EtOAc) | Gradient | Column Volumes |
| 1 | 100% | 0% | Isocratic | 2 |
| 2 | 100% -> 80% | 0% -> 20% | Linear | 10 |
| 3 | 80% | 20% | Isocratic | 2 |
Visualizations
Caption: Experimental workflow for flash column chromatography.
Caption: Troubleshooting decision tree for common issues.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
Improving the stability and extending the shelf-life of propargylamines
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and extending the shelf-life of propargylamines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of propargylamines.
| Question | Answer |
| Why is my propargylamine solution turning yellow or brown? | Discoloration, typically to a yellow or brown hue, is a common indicator of oxidative degradation.[1] Propargylamines are susceptible to oxidation when exposed to air, leading to the formation of colored degradation products. To mitigate this, handle and store propargylamines under an inert atmosphere (e.g., nitrogen or argon). |
| I observe a decrease in the purity of my propargylamine sample over time, even when stored at the recommended temperature. What could be the cause? | A decrease in purity despite proper temperature control can be due to several factors: 1. Oxygen Exposure: Even small amounts of oxygen can lead to degradation. Ensure containers are tightly sealed and have been purged with an inert gas. 2. Light Exposure: Some propargylamines are light-sensitive.[2] Store samples in amber vials or protected from light. 3. Reaction with Carbon Dioxide: Propargylamines can react with atmospheric carbon dioxide.[2] Storage under an inert gas is crucial. 4. Incompatible Container Material: Ensure the storage container is made of a non-reactive material. |
| My reaction involving a propargylamine is failing or giving low yields. Could stability be an issue? | Yes, the degradation of the propargylamine starting material can significantly impact reaction outcomes. If you suspect degradation, it is advisable to re-analyze the purity of the propargylamine before use. If degradation has occurred, consider purifying the material again or using a freshly opened container. For sensitive reactions, using a stabilized formulation of the propargylamine can improve consistency. |
| Can I use antioxidants to improve the stability of my propargylamine? | Yes, antioxidants can be effective in preventing oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds and can be added to propargylamine solutions to enhance stability.[3][4][5][6] |
| What are the primary degradation pathways for propargylamines? | The primary degradation pathways for propargylamines include: 1. Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of various degradation products.[2] 2. Polymerization: The terminal alkyne group can undergo polymerization, especially when exposed to heat, light, or certain catalysts. 3. Reaction with Carbon Dioxide: The amine can react with CO2 to form carbamates.[2] |
Quantitative Stability Data
The following table presents illustrative data on the stability of a hypothetical propargylamine solution under various storage conditions over a 6-month period. This data is representative and intended to highlight the impact of different factors on stability. Actual stability will vary depending on the specific propargylamine and formulation.
| Condition | Initial Purity (%) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 2-8°C, Inert Atmosphere | 99.5 | 99.4 | 99.2 | 99.0 |
| 2-8°C, Air | 99.5 | 98.8 | 97.5 | 95.2 |
| 25°C, Inert Atmosphere | 99.5 | 99.0 | 98.0 | 96.5 |
| 25°C, Air | 99.5 | 97.2 | 94.0 | 88.1 |
| 2-8°C, Inert Atmosphere, with 0.01% BHT | 99.5 | 99.5 | 99.4 | 99.3 |
| 25°C, Air, with 0.01% BHT | 99.5 | 98.9 | 98.2 | 97.0 |
Experimental Protocols
Protocol for Accelerated Stability Study of a Propargylamine Solution
This protocol outlines a general procedure for conducting an accelerated stability study of a propargylamine solution, with and without an antioxidant stabilizer.
1. Materials:
-
Propargylamine of interest
-
High-purity solvent (e.g., acetonitrile, ethanol)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (nitrogen or argon)
-
Stability chambers set to 40°C/75% RH and 25°C/60% RH
-
HPLC system with a suitable column and detector for purity analysis
2. Sample Preparation:
-
Prepare a stock solution of the propargylamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into two portions.
-
To one portion, add BHT to a final concentration of 0.01% (w/v). This is the "stabilized" sample. The other portion will be the "unstabilized" sample.
-
Aliquot the stabilized and unstabilized solutions into separate, labeled amber glass vials.
-
Purge the headspace of each vial with an inert gas for 1-2 minutes before tightly sealing the cap.
-
Prepare a set of vials for each time point and storage condition to be tested.
3. Storage Conditions and Time Points:
-
Place the prepared vials in the stability chambers at the following conditions:
-
Accelerated: 40°C / 75% RH
-
Long-term (control): 25°C / 60% RH
-
-
Designate time points for analysis, for example: 0, 1, 2, 4, and 6 weeks for the accelerated study.
4. Analytical Procedure:
-
At each time point, remove one vial of each sample type from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the purity of the propargylamine in each sample using a validated stability-indicating HPLC method.
-
Record the peak area of the parent propargylamine and any degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining propargylamine at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining propargylamine versus time for each condition.
-
Compare the degradation rates of the stabilized and unstabilized samples to evaluate the effectiveness of the antioxidant.
Protocol for Preparation of a Stabilized Propargylamine Solution with BHT
This protocol describes how to prepare a propargylamine solution with BHT as a stabilizer.
1. Materials:
-
Propargylamine
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Butylated hydroxytoluene (BHT)
-
Volumetric flask
-
Magnetic stirrer and stir bar
2. Procedure:
-
Calculate the required amount of BHT to achieve a final concentration of 0.01% (w/v) in the desired volume of the propargylamine solution. For example, for 100 mL of solution, 10 mg of BHT is needed.
-
Weigh the calculated amount of BHT and dissolve it in a small volume of the chosen solvent in the volumetric flask with gentle stirring.
-
Once the BHT is fully dissolved, add the propargylamine to the flask.
-
Bring the solution to the final desired volume with the solvent.
-
Stir the solution for 10-15 minutes to ensure homogeneity.
-
Transfer the stabilized solution to a clean, dry, amber glass bottle, purge with inert gas, and seal tightly. Store at the recommended temperature (typically 2-8°C).
Visualizations
Caption: Troubleshooting workflow for propargylamine stability issues.
Caption: Simplified proposed oxidative degradation pathway of propargylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BUTYLATED HYDROXYTOLUENE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Scale-Up Synthesis of Functionalized Amines
Welcome to the technical support center for the scale-up synthesis of functionalized amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to pilot or production-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of functionalized amines?
A1: The most frequent challenges include managing reaction exotherms, ensuring adequate mixing, maintaining reaction selectivity and yield, dealing with catalyst deactivation, overcoming purification difficulties, and addressing safety concerns at a larger scale.[1][2][3] Heat and mass transfer limitations that are negligible at the lab scale can become significant in larger reactors, leading to unexpected outcomes.[3][4]
Q2: How much should I scale up my reaction at each step?
A2: It is advisable to scale up incrementally. A common rule of thumb is to increase the batch size by no more than 3-4 times the previous experiment.[5] This allows for better control and understanding of how the reaction behaves at a larger volume, minimizing the risk of failure or safety incidents.
Q3: Why does my reaction yield decrease upon scale-up?
A3: A decrease in yield during scale-up can be attributed to several factors. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Poor temperature control can also alter the reaction kinetics, favoring undesired pathways.[4] Additionally, changes in the surface area-to-volume ratio of the reactor affect heat transfer, which can impact yield.[6]
Q4: What are the primary safety risks associated with large-scale amine synthesis?
A4: The primary risks include thermal runaway due to exothermic reactions, especially during acid-base neutralizations, and the handling of hazardous materials.[4][7] Amines can react vigorously with strong acids, and inadequate cooling or improper addition rates can lead to a dangerous increase in temperature and pressure.[1][7] Proper personal protective equipment (PPE), risk assessment, and well-designed reactor systems are crucial for safe operation.[8]
Q5: How do solvent choices made in the lab translate to a manufacturing setting?
A5: Solvents that are convenient in the lab, such as dichloromethane (DCM) or dimethylformamide (DMF), may be problematic at scale due to toxicity, environmental regulations, and difficulty in removal.[9] When scaling up, it is preferable to use solvents with higher boiling points and lower toxicity. The choice of solvent can also impact reaction kinetics, solubility of reagents and products, and the overall degradation of the amine product.[10][11]
Troubleshooting Guide
Reaction & Performance Issues
Q: My reaction is showing a significant increase in side products and a change in selectivity compared to the lab scale. What could be the cause?
A: This is a classic problem often linked to inadequate mixing and heat transfer.[1] In large reactors, inefficient stirring can create localized areas of high reactant concentration or temperature, which can favor the formation of byproducts like secondary and tertiary amines.[12]
-
Solution:
-
Improve Agitation: Evaluate and optimize the stirrer design, speed, and position to ensure homogeneous mixing.
-
Control Addition Rate: Slow down the addition rate of reagents to allow the reaction mixture to remain uniform and to better manage heat generation.[4]
-
Re-evaluate Solvent: A different solvent might offer better solubility for all components at the reaction temperature, improving homogeneity.
-
Q: The reaction is experiencing a thermal runaway or is difficult to control exothermically. How can I manage this?
A: Exothermic reactions are a major safety concern during scale-up because the heat generated increases with the cube of the reactor radius, while the heat removal capacity only increases with the square.[3][4]
-
Solution:
-
Dose-Controlled Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.[4]
-
Use of a Co-solvent: Adding an inert, high-boiling point co-solvent can increase the thermal mass of the reaction mixture, helping to absorb heat.
-
Improved Cooling: Ensure your reactor's cooling system is adequate for the scale. This may involve using a jacketed reactor with a powerful cooling fluid or internal cooling coils.[7]
-
Reaction Calorimetry: Perform reaction calorimetry studies to quantify the heat of reaction and determine the required cooling capacity before scaling up.
-
Catalyst & Reagent Issues
Q: My heterogeneous catalyst appears to be less active or is deactivating quickly at a larger scale. Why is this happening?
A: Catalyst deactivation is a common issue in scaled-up processes and can be caused by several factors.[13]
-
Poisoning: Impurities in lower-grade, large-scale starting materials or solvents can poison the catalyst.[13]
-
Coking/Fouling: Byproducts can deposit on the catalyst surface, blocking active sites.[13]
-
Sintering: Localized high temperatures due to poor heat transfer can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[13]
-
Mechanical Stress: Inadequate stirring can cause attrition of the catalyst support, leading to fines that can complicate filtration.
-
Solution:
-
Purify Starting Materials: Ensure the purity of reactants and solvents meets the requirements for the catalyst.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce sintering and coking.
-
Improve Mixing: Ensure the catalyst is properly suspended without being subjected to excessive mechanical stress.
-
Work-up & Purification Issues
Q: I am having difficulty purifying my functionalized amine at scale. The methods used in the lab are not efficient. What should I do?
A: Purification is a significant bottleneck in scale-up. Chromatography, which is common in the lab, is often not economically viable for large quantities.[5]
-
Solution:
-
Crystallization: This is one of the most effective and scalable purification methods. Invest time in screening for suitable crystallization solvents and conditions.
-
Distillation: If the amine is thermally stable and volatile, fractional distillation under vacuum can be an excellent option.
-
Liquid-Liquid Extraction: Optimize the extraction procedure to remove impurities. This may involve pH adjustments to move the amine or impurities between aqueous and organic phases. For removing amine solvents, washing with an aqueous copper sulfate solution can be effective.[5]
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Scale-Up
| Purification Method | Pros | Cons | Best Suited For |
| Crystallization | Highly scalable, can provide very high purity, cost-effective. | Requires finding suitable solvent conditions, can have yield losses in mother liquor. | Crystalline solid products. |
| Distillation | Excellent for volatile compounds, can be run continuously. | Not suitable for thermally sensitive or non-volatile compounds. | Thermally stable, volatile liquids. |
| Liquid-Liquid Extraction | Good for removing classes of impurities (e.g., acidic/basic), relatively inexpensive. | Requires large volumes of solvents, can lead to emulsions. | Initial cleanup before final purification. |
| Chromatography | Provides very high purity and separation of similar compounds. | Expensive, solvent-intensive, difficult to scale.[5] | High-value products (e.g., pharmaceuticals) at moderate scale. |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Reductive Amination
This protocol outlines a general workflow for the scale-up of a reductive amination reaction, a common method for synthesizing functionalized amines.
-
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)
-
Solvent (e.g., Dichloroethane or Tetrahydrofuran)
-
Aqueous acid (e.g., 1 M HCl) for work-up
-
Aqueous base (e.g., 1 M NaOH) for work-up
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., MgSO₄)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.
-
Circulating bath for temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
-
-
Procedure:
-
Safety First: Conduct a thorough safety review, paying close attention to the exothermicity of the reaction and the hazards of the reagents.
-
Reactor Setup: Set up the reactor and ensure all equipment is clean and dry. Purge the reactor with an inert gas like nitrogen.
-
Charge Reagents: Charge the ketone/aldehyde, amine, and solvent to the reactor. Begin stirring and cool the mixture to 0-5 °C using the circulating bath.
-
Controlled Addition: Slowly add the reducing agent portion-wise or as a solution/slurry via the addition funnel over 1-2 hours. Monitor the internal temperature closely to ensure it does not rise uncontrollably.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture again and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a large separatory funnel. Add water and the extraction solvent. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate using the rotary evaporator.
-
Purification: Purify the crude product by crystallization, distillation, or another suitable scalable method.
-
Protocol 2: Purification by Crystallization
-
Procedure:
-
Solvent Screening: In small vials, test the solubility of the crude amine product in a variety of solvents at room temperature and at elevated temperatures to find a suitable solvent system (one in which the product is sparingly soluble at room temperature but highly soluble when hot).
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chilling: Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Visualizations
Caption: Workflow for scaling up functionalized amine synthesis.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Effective Removal of Copper Catalysts from Click Chemistry Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reaction mixtures. Proper removal of copper is critical, as residual copper can interfere with downstream applications, particularly in biological and pharmaceutical research where it can be toxic to cells or interfere with assays.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper can be problematic for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for bioconjugation applications where the product will be used in living systems.[1][2]
-
Interference with Downstream Assays: Copper can interfere with various biochemical and cellular assays, leading to unreliable results.
-
Product Instability: The presence of copper can sometimes lead to the degradation of the final product, especially with sensitive biomolecules like peptides and proteins.[2]
-
Inaccurate Characterization: Residual copper can interfere with analytical techniques such as mass spectrometry and NMR, complicating product characterization.
Q2: What are the most common methods for removing copper catalysts?
A2: The most widely used methods include:
-
Chelation: Using a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through aqueous extraction or dialysis.[3][4]
-
Solid-Phase Extraction (SPE): Employing scavenger resins that selectively bind to copper, allowing for its removal by filtration.
-
Liquid-Liquid Extraction: Partitioning the reaction mixture between an organic solvent and an aqueous phase to extract the copper complex into the aqueous layer.
-
Precipitation: Causing the copper catalyst to precipitate out of the solution, followed by filtration.
Q3: My final product is a sensitive biomolecule (e.g., a peptide or protein). Which copper removal method is most suitable?
A3: For sensitive biomolecules, methods that avoid harsh conditions are preferred.
-
Dialysis against an EDTA solution is a gentle and effective method for removing copper from proteins and other macromolecules.[3][4]
-
Size exclusion chromatography can also be used to separate the larger biomolecule from the smaller copper-ligand complex.
-
Solid-phase scavengers with high specificity for copper can be effective, but it is crucial to ensure that the resin does not non-specifically bind to your biomolecule.[4]
Q4: I see a faint blue or green color in my purified product. Does this indicate the presence of residual copper?
A4: Yes, a blue or green tint in the final product is a common indicator of residual copper(II) ions. While a colorless solution is a good initial sign of successful removal, trace amounts of copper may still be present. For applications requiring very low copper levels, a more sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended for quantification.
Troubleshooting Guides
Problem 1: Incomplete Copper Removal after Aqueous EDTA Wash
Symptoms:
-
The aqueous layer of the extraction remains blue or green.
-
The purified organic product still shows a blue/green tint.
-
Analytical data (e.g., ICP-MS) indicates high residual copper levels.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient amount of EDTA | Increase the molar excess of EDTA relative to the copper catalyst. A 5-10 fold molar excess is a good starting point. |
| Inefficient mixing during extraction | Ensure vigorous mixing of the biphasic system to maximize contact between the copper and the EDTA solution. |
| Insufficient number of washes | Perform multiple extractions (at least 3-4) with fresh aqueous EDTA solution. |
| pH of the aqueous solution is not optimal | Adjust the pH of the EDTA solution to between 4 and 7. The chelating ability of EDTA is pH-dependent. |
| Product itself chelates copper | If your product has functional groups that can chelate copper, removal can be more challenging. Consider using a stronger chelating agent or a different purification method like solid-phase extraction. |
Problem 2: Low Yield of Final Product after Purification
Symptoms:
-
Significantly lower than expected mass of the purified product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Product is partially water-soluble | If your product has some solubility in the aqueous phase, you may be losing it during the extraction. Minimize the volume of the aqueous washes or perform a back-extraction of the combined aqueous layers with fresh organic solvent. |
| Product adheres to the solid-phase scavenger | Your product may have non-specific interactions with the scavenger resin. Try a different type of resin or pre-treat the resin to block non-specific binding sites. Elute the product with a stronger solvent if applicable. |
| Product precipitation during workup | Changes in solvent composition or pH during the workup can cause the product to precipitate. Ensure your product is soluble in all solvent systems used. |
Quantitative Data on Copper Removal Efficiency
The efficiency of copper removal can vary significantly depending on the chosen method and the specific reaction conditions. The following table summarizes typical residual copper levels achieved with different techniques.
| Removal Method | Typical Residual Copper Level | Reference |
| Aqueous EDTA Wash (multiple extractions) | < 50 ppm | [General laboratory practice] |
| Solid-Phase Scavengers (e.g., SiliaMetS Thiol) | < 10 ppm | [Manufacturer's data] |
| Dialysis (for biomolecules) | < 5 ppm | [General laboratory practice] |
| Precipitation with Sodium Sulfide | Variable, can be < 100 ppm | [General laboratory practice] |
Note: These values are approximate and can vary based on the initial copper concentration, the nature of the product, and the specific protocol followed.
Detailed Experimental Protocols
Protocol 1: Aqueous EDTA Wash for Small Molecules
This protocol is suitable for the removal of copper from a reaction mixture where the product is soluble in an organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate).
Materials:
-
Click reaction mixture in an organic solvent.
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 7.
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
Procedure:
-
Transfer the click reaction mixture to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer may appear blue or green due to the copper-EDTA complex.
-
Drain the lower aqueous layer.
-
Repeat the wash with the 0.5 M EDTA solution (steps 2-5) two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic layer and concentrate it under reduced pressure to obtain the purified product.
Protocol 2: Solid-Phase Extraction using a Copper Scavenger Resin
This protocol is suitable for the removal of copper from a reaction mixture where the product is soluble in a solvent compatible with the chosen scavenger resin.
Materials:
-
Click reaction mixture.
-
Silica-based copper scavenger resin (e.g., SiliaMetS Thiol or similar).
-
Appropriate solvent for dissolving the reaction mixture and for washing the resin.
-
Solid-phase extraction (SPE) cartridge or a small column.
Procedure:
-
Choose a scavenger resin and a solvent system in which your product is soluble and the resin is effective. Consult the manufacturer's guidelines for the specific resin.
-
Pack a small column or an SPE cartridge with the scavenger resin. The amount of resin should be in excess of the amount of copper in the reaction mixture (typically a 5-10 fold excess by binding capacity).
-
Condition the column by passing through 3-5 column volumes of the chosen solvent.
-
Dissolve the crude reaction mixture in a minimal amount of the solvent.
-
Load the dissolved reaction mixture onto the conditioned column.
-
Allow the solution to pass through the resin bed slowly. The copper catalyst will bind to the resin.
-
Wash the column with 3-5 column volumes of the solvent to elute the product completely.
-
Collect the eluent containing the purified product.
-
Concentrate the eluent under reduced pressure to obtain the purified product.
Experimental Workflows and Logic Diagrams
Below are diagrams created using Graphviz (DOT language) to visualize the decision-making process for troubleshooting and the general experimental workflow for copper removal.
Troubleshooting Incomplete Copper Removal
Caption: Troubleshooting workflow for incomplete copper removal.
General Workflow for Copper Removal
Caption: General experimental workflow for copper catalyst removal.
References
Technical Support Center: Purifying Basic Organic Amines with Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of basic organic amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of basic organic amines.
Question: Why is my basic amine streaking or tailing on a standard silica gel column?
Answer:
Peak streaking and tailing are common problems when purifying basic amines on standard silica gel. This is primarily due to strong interactions between the basic amine and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This can lead to poor separation, reduced yield, and broad, asymmetrical peaks.[1][3]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) or ammonia are commonly used at concentrations of 0.1-2% (v/v).[3] This modifier will compete with your basic amine for the acidic sites on the silica, minimizing unwanted interactions.[1]
-
Pre-treating the Silica Gel: Before packing the column, you can pre-treat the silica gel with a solution of your basic modifier (e.g., triethylamine in an organic solvent) to neutralize the acidic sites.[4]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic or basic in nature. Good alternatives include:
-
Basic Alumina: This is a basic stationary phase that eliminates the need for a mobile phase modifier.[5][6][7]
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment and preventing strong interactions with basic analytes.[1][2][3]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, using a high pH mobile phase will keep the basic amine in its neutral, free-base form, leading to better retention and peak shape.[1][8][9][10]
-
Question: My basic amine is not eluting from the silica gel column, even with a very polar solvent system.
Answer:
This issue, known as irreversible adsorption, occurs when the basic amine binds very strongly to the acidic silanol groups on the silica gel.[1][3] In some cases, the interaction is so strong that even highly polar solvents cannot displace the compound.
Solutions:
-
Switch to a Less Acidic or Basic Stationary Phase: This is the most effective solution. As mentioned previously, basic alumina or amine-functionalized silica are excellent alternatives for strongly basic amines.[1][5]
-
Employ Reversed-Phase Chromatography: By using a C18 column with a high pH mobile phase, you can ensure your amine is in its neutral form and will not strongly interact with the stationary phase in an acid-base manner.[1]
-
Use a Stronger Basic Modifier: If you must use silica gel, increasing the concentration of your basic modifier (e.g., up to 5% triethylamine) or using a stronger base like ammonium hydroxide in your mobile phase might help elute your compound.[5] However, be aware that high concentrations of modifiers can affect your separation and be difficult to remove from your final product.[5]
Question: How can I remove the triethylamine (TEA) from my purified sample?
Answer:
Triethylamine (boiling point: 89.5 °C) can often be removed by rotary evaporation. However, residual amounts can remain.
Solutions:
-
Co-evaporation: After the initial concentration, add a solvent in which your compound is soluble but has a lower boiling point than your compound and TEA (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeating this process several times can help remove residual TEA.
-
Aqueous Wash: If your compound is not water-soluble, you can dissolve the sample in an organic solvent and wash it with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) to protonate the TEA, making it water-soluble and allowing it to be extracted into the aqueous phase. Be cautious, as this may also protonate your amine of interest, potentially moving it into the aqueous layer if it is not sufficiently non-polar.
-
Use a Volatile Base: Consider using a more volatile base like ammonium hydroxide, which is easier to remove during evaporation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying basic organic amines?
The "best" stationary phase depends on the specific properties of your amine. Here's a general guide:
-
Standard Silica Gel: Suitable for weakly basic amines, often requiring a basic modifier in the mobile phase.[6]
-
Basic Alumina: A good choice for moderately to strongly basic amines, as it avoids the need for mobile phase modifiers.[5][6][7]
-
Amine-Functionalized Silica: Excellent for a wide range of basic amines, providing good peak shapes without the need for additives.[2][3]
-
Reversed-Phase (C18) Silica: Ideal for polar and ionizable basic amines when used with a high pH mobile phase.[1]
Q2: When should I use reversed-phase chromatography for purifying basic amines?
Reversed-phase chromatography is particularly useful when:
-
Your basic amine is highly polar and shows poor retention on normal-phase columns.
-
You are experiencing irreversible adsorption or significant tailing on silica gel or alumina.
-
Your reaction is monitored by reversed-phase HPLC, and you want to use a similar separation method for purification.[1]
The key to success in reversed-phase purification of basic amines is to maintain a high pH (typically 2 pH units above the pKa of the amine) in the mobile phase to ensure the amine is in its neutral, free-base form.[1]
Q3: What is the "2 pH rule" for purifying basic amines by reversed-phase chromatography?
The "2 pH rule" is a guideline for selecting the mobile phase pH to ensure an ionizable compound is in a single form (either fully ionized or fully neutral). For a basic amine, to ensure it is in its neutral (free-base) form, the mobile phase pH should be at least 2 units above its pKa.[1] This minimizes the population of the protonated, charged form, leading to more consistent retention and better peak shape.
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Triethylamine
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Equilibration: Equilibrate the column by running 2-3 column volumes of your starting eluent (e.g., 99:1 hexane:ethyl acetate with 0.5% triethylamine) through the column.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent (ideally the starting eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified amine.
Protocol 2: Purification using Basic Alumina
-
Stationary Phase Selection: Choose the appropriate activity grade of basic alumina based on the polarity of your compound.
-
Column Packing: Dry pack the column with basic alumina, gently tapping the column to ensure even packing. Add a layer of sand on top.
-
Wetting and Equilibration: Wet the column with your starting non-polar solvent and then equilibrate with 2-3 column volumes of the starting eluent.
-
Sample Loading: Load your sample as described in Protocol 1.
-
Elution and Fraction Collection: Elute your compounds by gradually increasing the solvent polarity and collect fractions as in Protocol 1. No basic modifier is needed in the mobile phase.[5]
Protocol 3: Purification using an Amine-Functionalized Stationary Phase
-
Column Selection: Choose a pre-packed amine-functionalized column or pack your own.
-
Equilibration: Equilibrate the column with your starting eluent (e.g., hexane/ethyl acetate).
-
Sample Loading: Load your sample.
-
Elution: Elute your compounds using a suitable gradient of solvents (e.g., increasing the proportion of ethyl acetate in hexane). Basic modifiers are generally not required.[2][3]
-
Fraction Collection: Collect and analyze fractions.
Protocol 4: Reversed-Phase Chromatography at High pH
-
Column and Solvent Selection: Use a C18 reversed-phase column that is stable at high pH. The mobile phase will typically consist of an aqueous buffer at high pH (e.g., ammonium bicarbonate or ammonium hydroxide, pH 10) and an organic solvent like acetonitrile or methanol.
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95:5 water (pH 10 buffer):acetonitrile).
-
Sample Loading: Dissolve your sample in a solvent compatible with the mobile phase (e.g., a small amount of the mobile phase itself or a solvent like DMSO).
-
Elution: Elute your compounds by increasing the percentage of the organic solvent in the mobile phase.
-
Fraction Collection: Collect and analyze fractions.
Quantitative Data Summary
| Technique | Typical Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard Silica with Basic Modifier | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-2% Triethylamine or Ammonia | Inexpensive, readily available stationary phase. | Peak tailing can still occur, modifier must be removed from the product.[3][5] |
| Basic Alumina | Basic Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | No need for basic modifiers, good for strongly basic amines.[5] | Can have lower resolution than silica, may be more reactive. |
| Amine-Functionalized Silica | Aminopropyl-bonded Silica | Hexane/Ethyl Acetate or other non-polar/polar solvent mixtures | Excellent peak shape for basic compounds without modifiers, simplifies purification.[2][3] | More expensive than standard silica gel. |
| Reversed-Phase at High pH | C18-bonded Silica (pH stable) | Water (high pH buffer)/Acetonitrile or Methanol | Excellent for polar and ionizable amines, good peak shapes.[1][9] | Requires a pH-stable column, high pH can degrade some compounds. |
Mandatory Visualizations
Caption: Troubleshooting workflow for basic amine purification.
Caption: Decision tree for selecting a chromatography technique.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. rsc.org [rsc.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Analysis of basic compounds by reversed-phase high-performance liquid chromatography using hybrid inorganic/organic phases at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Dimerization of Terminal Alkynes in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the unwanted dimerization of terminal alkynes, a common side reaction in coupling reactions like the Sonogashira coupling.
Troubleshooting Guides
Issue 1: Significant formation of homocoupled diyne byproducts (Glaser coupling) is observed.
Possible Causes and Solutions:
-
Presence of Oxygen: The Glaser-Hay coupling, which leads to the homodimerization of terminal alkynes, is an oxidative process promoted by oxygen.[1][2] It is crucial to maintain an inert atmosphere throughout the reaction.
-
Troubleshooting Step: Ensure your reaction setup is thoroughly deoxygenated. Use Schlenk techniques or a glovebox. Solvents and reagents should be properly degassed prior to use.[3][4] One study suggests that using a diluted hydrogen atmosphere (mixed with nitrogen or argon) can reduce homocoupling to about 2%.[2][5]
-
-
Copper(I) Catalyst: The copper(I) co-catalyst in traditional Sonogashira reactions is a primary promoter of Glaser coupling.[1][3][6]
-
Troubleshooting Step 1: Implement Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][3][7] These methods have been developed specifically to avoid the formation of homocoupling products.[3]
-
Troubleshooting Step 2: Reduce Copper Catalyst Loading. If copper-free conditions are not feasible, minimizing the amount of copper(I) salt can help reduce the rate of dimerization.[8][9]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the homocoupling side reaction.[10][11]
-
Troubleshooting Step: If your substrate allows, attempt the reaction at a lower temperature. Some Sonogashira couplings can be performed at room temperature.[2][11] However, for less reactive substrates like aryl bromides or chlorides, higher temperatures may be necessary for the desired cross-coupling, creating a trade-off that needs careful optimization.[1][8]
-
-
Ligand Choice: The nature of the ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.
-
Troubleshooting Step: Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands. More sterically bulky and electron-rich ligands can sometimes favor the desired cross-coupling pathway.[1]
-
Issue 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.
Possible Causes and Solutions:
-
Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be active enough for your specific substrates.
-
Inappropriate Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne.
-
Troubleshooting Step: Triethylamine is commonly used, but other amine bases like diisopropylamine (DIPA) or piperidine can be effective.[9][13] The basicity needs to be sufficient to deprotonate the alkyne but not so strong as to cause other side reactions. An excess of the amine base is often used and can sometimes serve as the solvent.[4][9][11]
-
-
Poor Solubility of Reagents: If any of the reactants or catalysts are not fully dissolved, the reaction rate will be significantly reduced.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of terminal alkyne dimerization in coupling reactions?
The primary mechanism is the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes to form 1,3-diynes.[14] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen from the air.[14] The process involves the formation of a copper acetylide, which then undergoes oxidation and coupling.[1]
Q2: When should I consider using a protecting group for my terminal alkyne?
Using a protecting group is a robust strategy when other methods to prevent homocoupling are insufficient or when the terminal alkyne needs to be carried through multiple synthetic steps.[15][16] Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are commonly used.[15][16] These groups effectively prevent the formation of the copper acetylide intermediate required for Glaser coupling.[17] The protecting group can be removed in a subsequent step.[16]
Q3: Can the order of reagent addition affect the amount of dimerization?
Yes, the order of addition can be important. Some protocols recommend adding the copper catalyst last to a deoxygenated mixture of the other reagents to minimize the time the terminal alkyne is exposed to the copper catalyst before the cross-coupling reaction begins.[8] Slow addition of the terminal alkyne can also be beneficial by keeping its concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]
Q4: Are there any additives that can suppress alkyne dimerization?
The addition of a reducing agent can help prevent the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling catalytic cycle.[18][19] This can be an effective strategy to minimize homocoupling when using a copper co-catalyst.
Q5: How does the choice of aryl halide (I, Br, Cl) affect the propensity for dimerization?
The reactivity of the aryl halide (I > Br > Cl) plays a significant role.[12] With more reactive aryl iodides, the desired Sonogashira cross-coupling is often fast enough to outcompete the Glaser homocoupling. However, with less reactive aryl bromides and chlorides, the cross-coupling is slower, allowing more time for the copper-catalyzed dimerization to occur, making this side reaction a more significant issue. For these less reactive halides, copper-free conditions are often recommended.[1]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of cross-coupled and homocoupled products.
Table 1: Effect of Reaction Temperature on Phenylacetylene Homocoupling
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Homocoupled Product (%) |
| 1 | 40 | 24 | 56 |
| 2 | 60 | 24 | 99 |
| 3 | 80 | 24 | 92 |
| 4 | 60 | 4 | 13 |
Data adapted from a study on the homocoupling of phenylacetylene.[20]
Table 2: Influence of Copper on Sonogashira Coupling Yields
| Entry | Coupling Partners | Conditions | Cross-Coupled Yield (%) | Homocoupled Yield (%) |
| 1 | 4-Bromopyridine HCl + Phenylacetylene | Original Sonogashira (with CuI) | Considerable | Significant |
| 2 | 4-Bromopyridine HCl + Phenylacetylene | Modified (dilute H₂ atmosphere) | Increased | ~2% |
| 3 | Aryl Iodide + Terminal Alkyne | Standard (with CuI) | Good to Excellent | Variable |
| 4 | Aryl Bromide/Chloride + Terminal Alkyne | Copper-Free | Good to Excellent | Not Observed |
Qualitative summary based on multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of homocoupled byproducts by avoiding the use of a copper co-catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Degassed solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask or glovebox setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the degassed solvent (5-10 mL).
-
Add the amine base (2.0-3.0 mmol) to the mixture.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne Protecting Group
This protocol utilizes a trimethylsilyl (TMS) protecting group to prevent homocoupling.
Step 2a: Protection of the Terminal Alkyne
-
To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent like THF, add a base such as n-butyllithium at a low temperature (e.g., -78 °C).
-
After stirring for a short period, add trimethylsilyl chloride (TMSCl, 1.2 mmol).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the TMS-protected alkyne.
Step 2b: Sonogashira Coupling
-
Follow the standard Sonogashira protocol (with or without copper) using the TMS-protected alkyne.
Step 2c: Deprotection
-
Dissolve the TMS-protected cross-coupled product in a solvent such as methanol or THF.
-
Add a deprotecting agent like potassium carbonate (K₂CO₃) or tetra-n-butylammonium fluoride (TBAF).[16]
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction to isolate the final deprotected cross-coupled product.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 16. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 17. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 18. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate base for Sonogashira reactions with amine-containing substrates
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the appropriate base for Sonogashira couplings, particularly when working with challenging amine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when performing Sonogashira reactions on substrates containing an amine group?
A1: Base selection is crucial for several reasons. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide nucleophile.[1] It also neutralizes the hydrogen halide byproduct generated during the catalytic cycle.[2] When your substrate contains an amine, the base can also interact with this functional group. A suboptimal base can lead to several issues:
-
Poor Deprotonation: If the base is not strong enough, the concentration of the acetylide will be low, resulting in a sluggish or incomplete reaction.
-
Side Reactions: The amine in the substrate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[3] Some amine-containing substrates, like 4-iodoaniline, are known to be unstable under certain Sonogashira conditions, leading to the formation of palladium black and decomposition.[3]
-
Homocoupling: In copper-catalyzed reactions, the presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling), an undesired side reaction. The choice of base and reaction conditions can influence the extent of this side reaction.[4]
Q2: What are the main classes of bases used for Sonogashira reactions with amine substrates?
A2: The bases are broadly categorized into two main types:
-
Amine Bases: These are organic bases that can also act as a solvent for the reaction. Common examples include triethylamine (TEA), diisopropylethylamine (DIPEA), piperidine, and morpholine.[2][5]
-
Inorganic Bases: These are solid bases that are insoluble in many organic solvents. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6]
Q3: When should I choose an amine base versus an inorganic base?
A3: The choice depends on the specific substrate and desired reaction conditions.
-
Amine bases are often used in traditional Sonogashira protocols and can be effective for a range of substrates. However, they can sometimes lead to side reactions with sensitive amine-containing substrates.
-
Inorganic bases are often employed in copper-free Sonogashira reactions. They can be advantageous for substrates that are sensitive to more basic or nucleophilic amine bases. However, their low solubility in some organic solvents can sometimes be a limitation.[7]
Q4: What is the role of copper in the Sonogashira reaction, and why are copper-free methods often preferred for amine-containing substrates?
A4: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
However, the use of copper can lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[4] For amine-containing substrates that may require higher temperatures or longer reaction times, this side reaction can significantly reduce the yield of the desired product. Copper-free methods have been developed to circumvent this issue and often provide cleaner reactions for complex substrates.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inefficient alkyne deprotonation: The base may not be strong enough. 2. Catalyst deactivation: The amine on the substrate may be coordinating to the palladium catalyst, leading to the formation of inactive palladium black. This is a known issue with substrates like 4-iodoaniline.[3] 3. Poor solubility of the base: An inorganic base may not be soluble enough in the chosen solvent. | 1. Switch to a stronger base: Consider using a stronger amine base or an inorganic base like Cs₂CO₃. 2. Lower the reaction temperature: For sensitive substrates, running the reaction at a lower temperature may prevent catalyst decomposition.[3] 3. Protect the amine group: If possible, protecting the amine (e.g., as a triazene or phthalimide) can prevent its interference with the catalyst.[3] 4. Use a different catalyst system: Consider a more robust palladium catalyst or a ligand that can stabilize the catalytic species. 5. Change the solvent: If using an inorganic base, switch to a more polar solvent like DMF or NMP to improve its solubility.[7] |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen: The reaction is not under an inert atmosphere. 2. Use of a copper co-catalyst: Copper promotes the oxidative homocoupling of alkynes. | 1. Ensure rigorous inert atmosphere: Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Switch to a copper-free protocol: Employ a palladium catalyst system that does not require a copper co-catalyst. Many modern Sonogashira protocols are copper-free.[8] |
| Formation of Palladium Black | 1. Catalyst decomposition: The palladium(0) catalyst is unstable under the reaction conditions. This can be exacerbated by high temperatures and the presence of certain functional groups, such as the amine in 4-iodoaniline.[3] | 1. Use a more stable palladium precatalyst or ligand: Phosphine ligands with bulky, electron-donating groups can stabilize the palladium center. 2. Lower the reaction temperature. [3] 3. Add an excess of phosphine ligand: This can sometimes help to stabilize the catalyst, although it may slow down the reaction.[3] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. 3. Poor quality of reagents: The amine base may have oxidized, or the solvent may contain water. | 1. Monitor the reaction by TLC or LC-MS: Continue the reaction until the starting material is consumed. If the reaction stalls, a gentle increase in temperature may be beneficial. 2. Increase the catalyst loading: For challenging substrates, a higher catalyst loading may be necessary. 3. Use freshly distilled amine base and dry solvents. [9] |
Data Presentation: Comparison of Bases in Sonogashira Reactions
The following tables summarize the performance of different bases in Sonogashira coupling reactions.
Table 1: Effect of Different Bases on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Base, DMF (2.0 mL), 100°C, 3 h.[10]
| Entry | Base | Yield (%) |
| 1 | Et₃N | 96 |
| 2 | K₂CO₃ | Trace |
| 3 | NaOAc | Trace |
| 4 | No Base | Trace |
Table 2: Comparison of Bases for the Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene
Reaction Conditions: p-iodonitrobenzene, phenylacetylene, catalyst, base, 50°C.
| Base | Yield (%) |
| Piperidine | High |
| NEt₃ | High |
| Cs₂CO₃ | Poor |
| K₂CO₃ | Poor |
| DIPEA | Poor |
| KOH | Poor |
| NaHCO₃ | Poor |
| NaOH | Poor |
Note: This data is for a substrate without an amine group and serves as a general reference for base effectiveness.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [10][11]
This protocol is adapted from the work of Zhu et al. for the synthesis of 2-amino-3-alkynylpyridines.[10][11]
Materials:
-
2-amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol) to the flask.
-
Add triethylamine (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Visualizations
Caption: Copper-Catalyzed Sonogashira Catalytic Cycle
Caption: Copper-Free Sonogashira Catalytic Cycle
Caption: Troubleshooting Workflow for Sonogashira Reactions
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Managing exothermic reactions during the synthesis of (But-3-yn-1-yl)(ethyl)amine
This guide provides technical support for managing exothermic reactions during the synthesis of (But-3-yn-1-yl)(ethyl)amine, a process typically involving the N-alkylation of but-3-yn-1-amine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic reaction?
A1: The synthesis, commonly achieved by reacting but-3-yn-1-amine with an ethylating agent like ethyl bromide, is an SN2 (nucleophilic substitution) reaction. The formation of new chemical bonds (in this case, a carbon-nitrogen bond and a hydrohalic acid byproduct) releases a significant amount of energy as heat. The subsequent acid-base reaction between the hydrohalic acid and the basic starting amine is also highly exothermic, contributing substantially to the overall heat generated.[1]
Q2: What are the primary risks associated with this exotherm?
A2: The primary risks include:
-
Thermal Runaway: An uncontrolled increase in temperature can cause the reaction rate to accelerate, leading to a rapid and dangerous release of energy.
-
Pressure Buildup: If the reaction temperature exceeds the boiling point of the solvent or reagents (ethyl bromide has a boiling point of 38 °C), it can lead to a rapid increase in pressure within the reactor, posing an explosion hazard.
-
Side Product Formation: Elevated temperatures can promote side reactions, such as over-alkylation to form a tertiary amine or quaternary ammonium salt, reducing the yield and purity of the desired product.[2]
-
Reagent Degradation: The starting materials or product may be thermally sensitive and could decompose at high temperatures.
Q3: What are the initial signs of a potential thermal runaway?
A3: Key indicators include:
-
A temperature rise that continues even after external cooling is applied or increased.
-
A sudden increase in the rate of temperature rise.
-
Visible evidence of uncontrolled boiling or vigorous off-gassing.
-
A noticeable increase in pressure on the system's manometer or pressure gauge.
Q4: How does the choice of solvent impact exotherm management?
A4: The solvent plays a crucial role in heat dissipation. A solvent with a higher boiling point and good heat capacity can absorb more energy from the reaction, helping to moderate the temperature. However, the solvent must also be compatible with the reaction chemistry and facilitate easy product isolation. Using a very low-boiling solvent is risky as it can easily lead to pressure buildup.
Troubleshooting Guide
Q: My reaction temperature is increasing too rapidly, even with an ice bath. What should I do?
A: An excessively rapid temperature increase is a critical situation.
-
Immediately stop the addition of the ethylating agent.
-
Increase cooling efficiency: Add more ice, dry ice, or a colder solvent like acetone to your cooling bath.
-
Increase stirring speed: This improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the heat. Ensure the solvent is compatible with your reaction.
-
Prepare for emergency quenching: If the temperature continues to rise uncontrollably, have a pre-chilled quenching solution (e.g., a weak acid solution) ready to add to the reaction to stop it. This should be a last resort as it will result in the loss of the product batch.
Q: I've noticed a significant amount of fuming from my reaction vessel. What is happening?
A: Fuming can indicate that the reaction temperature has exceeded the boiling point of one of the components, likely the ethyl bromide. This creates a dangerous pressure buildup.
-
Ensure your condenser is operating efficiently with a sufficient flow of coolant.
-
Check the temperature of your reaction; it is likely too high.
-
Immediately stop any reagent addition and enhance cooling to bring the temperature back under control.
-
Ensure adequate ventilation in a fume hood to handle any escaping vapors.
Q: My final product is contaminated with a significant amount of the tertiary amine. How can I prevent this?
A: Formation of the tertiary amine is a common side reaction caused by the desired secondary amine product reacting with another molecule of the ethylating agent. This is often exacerbated by high temperatures.
-
Maintain a lower reaction temperature: This reduces the rate of the second alkylation reaction more than the first.
-
Control stoichiometry: Use a slight excess of the primary amine (but-3-yn-1-amine) relative to the ethylating agent. This increases the probability that the ethyl bromide will react with the starting material instead of the product.
-
Slow addition: Add the ethylating agent slowly and sub-surface to ensure it reacts quickly with the primary amine and its local concentration remains low.
Experimental Protocol for Exotherm Management
Disclaimer: This is a representative protocol based on general principles of amine alkylation. Researchers should conduct a thorough risk assessment and small-scale trial before proceeding to a larger scale.
Objective: To synthesize this compound while carefully managing the reaction exotherm.
Reagents & Equipment:
-
But-3-yn-1-amine
-
Ethyl bromide
-
Potassium carbonate (or another suitable base)
-
Solvent (e.g., Acetonitrile or Tetrahydrofuran - THF)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Addition funnel
-
Condenser with a nitrogen/argon inlet
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is securely clamped within the cooling bath. The mechanical stirrer should be positioned for efficient mixing. The thermometer should be placed so the bulb is fully submerged in the reaction mixture.
-
Initial Charge: To the flask, add but-3-yn-1-amine (1.2 equivalents), potassium carbonate (2.0 equivalents), and the chosen solvent.
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice/water bath.
-
Reagent Addition: Dilute the ethyl bromide (1.0 equivalent) with a small amount of the reaction solvent in the addition funnel.
-
Controlled Addition: Add the ethyl bromide solution dropwise to the cooled, stirred reaction mixture. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C. Slow addition is crucial for safety.[1]
-
Monitoring: Continuously monitor the internal temperature. If the temperature rises above 10 °C, pause the addition until it cools back down.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and stir overnight.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), filter off the inorganic salts. The product can then be isolated from the filtrate through standard extraction and purification procedures.
Data Presentation
Table 1: Reagent Properties and Safety Information
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| But-3-yn-1-amine | 69.11 | ~103-105 | Highly flammable, Harmful if swallowed, Causes severe skin burns and eye damage[3] |
| Ethyl Bromide | 108.97 | 38.4 | Flammable, Harmful if swallowed, Suspected of causing cancer |
| Acetonitrile (Solvent) | 41.05 | 81.6 | Highly flammable, Harmful in contact with skin or if inhaled |
| Potassium Carbonate | 138.21 | N/A (decomposes) | Causes serious eye irritation |
Table 2: Recommended Reaction Parameters for Exotherm Control
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0 - 10 °C (during addition) | Minimizes the rate of exothermic side reactions and prevents boiling of ethyl bromide. |
| Reagent Ratio | 1.2 : 1 (Amine : Alkyl Halide) | Using excess amine favors the formation of the desired secondary amine over the tertiary amine. |
| Addition Time | 1 - 3 hours (scale dependent) | Slow, controlled addition allows the cooling system to effectively dissipate the generated heat. |
| Stirring Speed | > 300 RPM (scale dependent) | Ensures homogenous temperature distribution and efficient heat transfer. |
Visualizations
Experimental Workflow
Caption: Workflow for managing the exothermic N-alkylation reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a temperature excursion event.
References
Methods for purifying polar amine compounds from non-polar impurities
Welcome to the technical support center for the purification of polar amine compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of polar amines from non-polar impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental work, offering practical solutions and preventative measures.
Liquid-Liquid Extraction (Acid-Base Extraction)
Q1: My polar amine is not moving into the aqueous layer after adding acid. What went wrong?
A1: This issue typically arises from incorrect pH levels or insufficient mixing.
-
Incorrect pH: The pH of the aqueous acid solution must be low enough to fully protonate the amine, making it a water-soluble salt. For most amines, a pH of 1-2 is required. Use a pH meter or pH paper to verify the aqueous layer is sufficiently acidic. Weakly basic amines may require a stronger acid or a lower pH.
-
Insufficient Mixing: Ensure the two phases (organic and aqueous) are mixed thoroughly to facilitate the transfer of the protonated amine. Shake the separatory funnel vigorously, remembering to vent frequently to release any pressure buildup.[1]
-
Emulsion Formation: If an emulsion (a stable mixture of the two layers) has formed, it can prevent proper separation. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Q2: An emulsion formed during my extraction, and the layers won't separate. How can I fix this?
A2: Emulsions are common when dealing with complex mixtures. Here are several techniques to break them:
-
Add Brine: Introduce a saturated aqueous NaCl solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[2]
-
Patience: Allow the separatory funnel to sit undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the mixture through a bed of Celite or glass wool can help break up the emulsion.
Q3: After basifying the aqueous layer to recover my amine, a solid precipitated, but my yield is very low. Why?
A3: Low recovery of the free amine can be due to several factors:
-
Incomplete Basification: Ensure the pH of the aqueous layer is sufficiently high (typically pH 9-10 or higher) to deprotonate the ammonium salt back to the free amine.[3]
-
Amine Solubility: The free amine may have some solubility in the aqueous layer. Perform multiple extractions with a fresh portion of organic solvent to maximize recovery.
-
Precipitation Issues: If the amine precipitates as a very fine solid, it can be difficult to collect via filtration.[3] In this case, it is better to extract the basified aqueous solution with an organic solvent to recover the amine.[3][4]
Column Chromatography
Q4: My polar amine is streaking badly on the silica gel column, leading to poor separation.
A4: Streaking of amines on silica gel is a frequent problem due to the acidic nature of silica, which strongly and sometimes irreversibly interacts with basic amines.[5]
-
Use a Basic Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at 1-3% is commonly used.[6] Alternatively, a solution of ammonia in methanol (e.g., 10%) can be used as a polar component of the eluent.[6][7]
-
Switch the Stationary Phase: Consider using a more suitable stationary phase for basic compounds.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar. This can be an effective method for purifying polar compounds.[5][7]
Q5: My amine won't elute from the silica column, even with a very polar solvent system.
A5: This indicates a very strong interaction between your compound and the silica gel.
-
Increase Solvent Polarity Drastically: A common solvent system for eluting highly retained polar compounds is a mixture of methanol and dichloromethane.[6][7]
-
Add a Basic Modifier: As mentioned in Q4, adding triethylamine or ammonia to the eluent can help displace the amine from the acidic silica surface.[6][7] A solvent system of 10% ammonia in methanol mixed with dichloromethane is often effective for stubborn amines.[7]
-
Change the Stationary Phase: If the amine is still retained, switching to alumina or a functionalized silica is the best course of action.[5][7]
Crystallization
Q6: I've converted my amine to a salt for recrystallization, but I can't find a suitable solvent.
A6: Finding a good recrystallization solvent requires balancing solubility at high temperatures with insolubility at low temperatures.
-
Form a Different Salt: The solubility of an amine salt is highly dependent on the counter-ion. If the hydrochloride salt is too soluble, try forming the sulfate, tartrate, or another salt, which may have more favorable crystallization properties.[9]
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. For amine salts, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with a less polar co-solvent like ethyl acetate or diethyl ether, can be effective.
-
Use of Acids as Solvents: For some basic compounds, organic acids like acetic acid or trifluoroacetic acid (TFA), sometimes in mixtures with other solvents, can be used for recrystallization.[10]
Q7: My amine salt "oils out" instead of forming crystals during recrystallization.
A7: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is supersaturated.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Polarity: If the compound is still oiling out, try using a slightly less polar solvent system.
Data Presentation
Table 1: Common Solvent Systems for Liquid-Liquid Extraction
| Stage of Extraction | Aqueous Phase | Organic Phase (Examples) | Purpose |
| Amine Protonation | 1-2 M HCl | Diethyl ether, Dichloromethane, Ethyl acetate | To convert the polar amine into a water-soluble salt, separating it from non-polar impurities in the organic layer.[1] |
| Amine Recovery | 2-6 M NaOH | Diethyl ether, Dichloromethane, Ethyl acetate | To deprotonate the amine salt back to the free amine, allowing it to be extracted back into an organic solvent.[3] |
Table 2: Stationary and Mobile Phases for Amine Purification via Column Chromatography
| Chromatography Type | Stationary Phase | Typical Mobile Phase System (Eluent) | Best For... |
| Normal-Phase | Silica Gel (acidic) | Ethyl Acetate/Hexane with 1-3% Triethylamine[6] | General purpose, but requires a basic modifier for amines. |
| Normal-Phase | Alumina (basic/neutral) | Ethyl Acetate/Hexane | Good for the purification of amines without a modifier.[7] |
| Normal-Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent for separating basic amines without streaking.[5] |
| Reverse-Phase | C18-Silica (non-polar) | Acetonitrile/Water or Methanol/Water | Purifying highly polar amines that are poorly retained in normal-phase.[7] |
| Ion Exchange | Cation Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Separating amines based on their charge.[11][12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Amine Purification
This protocol describes the separation of a polar amine from neutral, non-polar impurities.
-
Dissolution: Dissolve the crude mixture containing the polar amine and non-polar impurities in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting periodically.[1]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated amine salt will be in the aqueous layer (typically the bottom layer, but check densities), while the non-polar impurities remain in the organic layer.[4]
-
Collection: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat the acidic wash (steps 2-4) with a fresh portion of acidic solution and combine the aqueous layers. The organic layer containing the impurities can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 10, verified with pH paper).[3] This will deprotonate the ammonium salt, regenerating the free amine.
-
Recovery: Extract the free amine from the basified aqueous solution by adding a fresh portion of organic solvent and following the extraction procedure (steps 3-4). Perform this extraction at least twice.
-
Drying and Evaporation: Combine the organic layers containing the purified amine. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the purified polar amine.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for purifying a polar amine that streaks on standard silica gel.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, amine-adsorbed silica to the top of the column.
-
Elution: Prepare the mobile phase, which should consist of a solvent system that provides an Rf value of ~0.3 for the desired amine on a TLC plate. Crucially, add 1-3% triethylamine (TEA) to this solvent mixture.[6]
-
Running the Column: Begin eluting the column with the TEA-modified mobile phase. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified amine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent (and the volatile TEA) by rotary evaporation to obtain the purified amine.
Visualizations
Caption: Workflow for purifying a polar amine via acid-base extraction.
Caption: Decision tree for selecting a suitable purification method.
Caption: Mechanism of cation exchange chromatography for amine purification.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 12. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
Validation & Comparative
Characterization of (But-3-yn-1-yl)(ethyl)amine and its Derivatives: A Comparative NMR Analysis
A comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral features of (But-3-yn-1-yl)(ethyl)amine and related structures, providing valuable data for researchers in drug development and organic synthesis.
This guide presents a detailed analysis of the 1H and 13C NMR spectra of this compound, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of publicly available experimental spectra for this specific compound, this guide provides estimated chemical shifts derived from the analysis of structurally similar molecules. These estimations, alongside experimental data for related compounds, offer a robust framework for the characterization of novel this compound derivatives.
Predicted 1H and 13C NMR Spectral Data
The predicted 1H and 13C NMR chemical shifts for this compound are summarized in Tables 1 and 2. These values were estimated by considering the known spectral data of but-3-yn-1-amine, ethylamine, and the influence of N-alkylation on chemical shifts.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~1.1 | Triplet |
| H-2 | ~2.6 | Quartet |
| H-4 | ~2.8 | Triplet |
| H-5 | ~2.4 | Triplet |
| H-7 | ~2.0 | Triplet |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~15 |
| C-2 | ~44 |
| C-4 | ~48 |
| C-5 | ~20 |
| C-6 | ~82 |
| C-7 | ~69 |
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive understanding of the spectral features of this compound, a comparison with experimentally determined NMR data of related amines is presented in Tables 3 and 4. These compounds include the primary amine but-3-yn-1-amine, the simple secondary amine N-methylethanamine, and the diethyl-substituted analogue (but-3-yn-1-yl)diethylamine. This comparative approach allows for the identification of key structural effects on the NMR chemical shifts.
Table 3: Comparative 1H NMR Data of this compound and Related Amines
| Compound | H-1 (ppm) | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) |
| This compound (Predicted) | ~1.1 (t) | ~2.6 (q) | ~2.8 (t) | ~2.4 (t) | ~2.0 (t) |
| But-3-yn-1-amine | - | - | ~2.8 (t) | ~2.3 (td) | ~2.0 (t) |
| N-Methylethanamine | 1.09 (t) | 2.62 (q) | - | - | - |
| (But-3-yn-1-yl)diethylamine | 1.0 (t) | 2.5 (q) | 2.6 (t) | 2.3 (td) | 2.0 (t) |
Table 4: Comparative 13C NMR Data of this compound and Related Amines
| Compound | C-1 (ppm) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) |
| This compound (Predicted) | ~15 | ~44 | ~48 | ~20 | ~82 | ~69 |
| But-3-yn-1-amine | - | - | 41.1 | 21.0 | 82.5 | 68.8 |
| N-Methylethanamine | 15.6 | 49.9 | - | - | - | - |
| (But-3-yn-1-yl)diethylamine | 12.0 | 47.9 | 51.1 | 18.5 | 82.1 | 69.2 |
Experimental Protocols
The predicted NMR data in this guide are based on the analysis of published experimental data for related compounds. The general experimental conditions for acquiring 1H and 13C NMR spectra of amines are as follows:
General Procedure for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the amine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing the Molecular Structure
To aid in the interpretation of the NMR data, the general structure of a this compound derivative is depicted below.
General structure of a this compound derivative.
Unveiling the Reactivity Landscape of (But-3-yn-1-yl)(ethyl)amine in Comparison to Other Terminal Alkynes
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for efficient synthesis and the rational design of novel molecular entities. This guide provides a comparative analysis of the reactivity of (But-3-yn-1-yl)(ethyl)amine, a versatile building block, against a spectrum of other terminal alkynes in key chemical transformations. The following sections present a distillation of experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these reactions.
Comparative Reactivity in Key Transformations
The reactivity of terminal alkynes is significantly influenced by the nature of the substituents attached to the carbon-carbon triple bond. These substituents can exert electronic and steric effects that modulate the alkyne's susceptibility to various reagents. Here, we compare the performance of this compound and other representative terminal alkynes in three widely utilized reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, and Hydroamination.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Research indicates that propargyl compounds, like this compound, exhibit excellent reactivity in CuAAC reactions.[2] Electronically, the presence of the amine functionality is not expected to significantly hinder the reaction. Propiolamides, which are electronically activated, show slightly higher reactivity, though they are also more susceptible to side reactions like Michael additions.[2]
| Alkyne Class | Substrate Example | Relative Reactivity | Typical Yield (%) | Reference |
| Propargylamine Derivative | This compound | High | >90 (inferred) | - |
| Propargyl Ether | Propargyl methyl ether | High | >90 | [2] |
| Propargyl Alcohol | Propargyl alcohol | High | >90 | [2] |
| Propiolamide | N-Propargylacetamide | Very High | >95 | [2] |
| Phenylacetylene | Phenylacetylene | Moderate-High | 85-95 | [3] |
| Aliphatic Alkyne | 1-Octyne | Moderate | 80-90 | [3] |
Table 1. Comparative performance of various terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Yields are representative and can vary based on specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction rate is influenced by factors such as the nature of the halide, the palladium catalyst, the copper co-catalyst, and the amine base.[5] For terminal alkynes, electron-donating groups can sometimes decrease the reaction rate, while electron-withdrawing groups can increase it.[6] The amine moiety in this compound could potentially coordinate with the metal catalysts, which might influence the reaction kinetics.
| Alkyne Substrate | Aryl Halide | Typical Yield (%) | Reference |
| This compound | Iodobenzene | Good (inferred) | - |
| Phenylacetylene | Iodobenzene | 90-98 | [7] |
| 1-Heptyne | 4-Iodotoluene | 85-95 | [7] |
| 3,3-Dimethyl-1-butyne | 1-Iodo-4-nitrobenzene | 92 | [7] |
| Propargyl alcohol | 2-Bromopyridine | 88 | [7] |
Table 2. Representative yields for the Sonogashira coupling of various terminal alkynes.
Hydroamination
Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for the synthesis of enamines and imines.[8] The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst and the substituents on the alkyne.[9][10] For terminal alkynes, the electronic nature of the substituent plays a crucial role. While specific comparative data for this compound is scarce, studies on other functionalized alkynes provide valuable insights. For instance, the rate of hydroamination can be influenced by the steric bulk and electronic properties of both the alkyne and the amine.[11][12]
| Alkyne Substrate | Amine | Product Type | Typical Yield (%) | Reference |
| This compound | Aniline | Imine (inferred) | Good (inferred) | - |
| Phenylacetylene | Aniline | Imine | 95 | [11][12] |
| 1-Octyne | Morpholine | Enamine | 85 | [8] |
| 4-Ethynylanisole | Benzylamine | Imine | 92 | [11][12] |
| 1-Hexyne | Piperidine | Enamine | 88 | [8] |
Table 3. Comparative yields for the hydroamination of various terminal alkynes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon existing research. Below are representative procedures for the key reactions discussed.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of water and tert-butanol (0.2 M) is added sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.[3]
General Procedure for Sonogashira Coupling
-
To a degassed solution of the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv) in a suitable solvent (e.g., THF or DMF, 0.1 M) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).[4][13]
-
The reaction mixture is stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[7]
General Procedure for Intermolecular Hydroamination
-
In a glovebox, a reaction vessel is charged with a gold(I) catalyst (e.g., [Au(IPr)Cl], 1-5 mol%), a silver co-catalyst (e.g., AgOTf, 1-5 mol%), the terminal alkyne (1.0 equiv), and the amine (1.2 equiv) in a dry solvent (e.g., dioxane or toluene, 0.5 M).[11][12]
-
The vessel is sealed and heated to the desired temperature (e.g., 80-120 °C) with stirring.
-
The reaction progress is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding imine or enamine.[8]
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can significantly aid in the comprehension of complex chemical processes. The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the discussed reactions.
Figure 1: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Simplified catalytic cycle for the Sonogashira Coupling reaction.
Figure 3: General mechanistic pathway for transition-metal-catalyzed hydroamination of terminal alkynes.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 12. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
Validation of (But-3-yn-1-yl)(ethyl)amine Reaction Products: A Comparative Guide to HPLC and LC-MS Analysis
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of reaction products of (But-3-yn-1-yl)(ethyl)amine. Targeted at researchers, scientists, and drug development professionals, this document outlines the performance of each technique, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical method.
This compound is a small, secondary amine containing a terminal alkyne group. This structure presents a challenge for standard HPLC analysis with UV detection due to the lack of a strong chromophore.[1] This guide explores a derivatization-based HPLC method and a direct analysis approach using LC-MS, offering a comparative overview of their capabilities in terms of sensitivity, specificity, and throughput.
Comparative Performance Data
The following table summarizes the key performance metrics for the validation of this compound reaction products using a derivatization-based HPLC method versus a direct LC-MS method.
| Parameter | HPLC with Pre-column Derivatization | LC-MS |
| Principle | Separation based on polarity, detection via UV/fluorescence of a derivatized analyte.[2] | Separation based on polarity, detection based on mass-to-charge ratio.[3] |
| Specificity | Moderate to high, dependent on the selectivity of the derivatizing agent and chromatographic separation. | Very high, provides mass information for unambiguous peak identification.[3] |
| Sensitivity | Good, can be enhanced by using a highly fluorescent derivatizing agent.[4] | Excellent, capable of detecting trace-level impurities. |
| Quantitative Analysis | Robust and reproducible for quantifying the main product and known impurities. | Excellent for both quantitative and qualitative analysis of known and unknown compounds.[3] |
| Qualitative Analysis | Limited to retention time matching with standards. | Provides molecular weight information, aiding in the identification of unknown impurities and byproducts.[3] |
| Sample Preparation | Requires a derivatization step, which can be time-consuming and introduce variability.[5] | Minimal sample preparation (dilution) is typically required. |
| Throughput | Lower, due to the additional derivatization step. | Higher, due to simpler sample preparation and direct analysis. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Experimental Protocols
HPLC Method with Pre-column Derivatization using Dansyl Chloride
This protocol outlines a representative method for the analysis of this compound using HPLC with UV detection following derivatization with dansyl chloride, a common reagent for primary and secondary amines.[2]
a. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the reaction mixture in acetonitrile.
-
To 100 µL of the sample solution, add 100 µL of a 5 mg/mL solution of dansyl chloride in acetone.
-
Add 50 µL of a 1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 50 µL of a 2% (v/v) solution of acetic acid to quench the reaction.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
LC-MS Method
This protocol describes a direct analysis method for this compound and its reaction products without the need for derivatization.
a. Sample Preparation:
-
Prepare a 1 mg/mL solution of the reaction mixture in a 50:50 mixture of acetonitrile and water.
-
Dilute the sample to a final concentration of 10 µg/mL with the same solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b. LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Injection Volume: 5 µL.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a chemical reaction product, from sample preparation to data analysis, highlighting the decision points for using HPLC or LC-MS.
Caption: Workflow for reaction product validation using HPLC and LC-MS.
Conclusion
The choice between HPLC and LC-MS for the validation of this compound reaction products depends on the specific analytical needs.
-
HPLC with derivatization is a cost-effective and reliable method for routine quantitative analysis and purity assessment when the primary goal is to quantify the main product and known impurities.[1] However, the additional sample preparation step can be a drawback for high-throughput screening.[5]
-
LC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth analysis.[3] It excels at identifying unknown byproducts and impurities, which is crucial during reaction optimization and for ensuring the comprehensive characterization of the final product. The ability to perform direct analysis without derivatization significantly streamlines the workflow.
For researchers and drug development professionals, a tiered approach may be most effective. LC-MS can be employed during the initial stages of synthesis and process development to gain a thorough understanding of the reaction profile. Once the reaction is well-characterized and key impurities are identified, a more routine and cost-effective HPLC method can be developed and validated for quality control purposes.
References
- 1. veeprho.com [veeprho.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Comparing the efficiency of palladium vs. copper catalysts in alkyne coupling reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methods, alkyne coupling reactions stand out for their versatility in creating valuable structural motifs. At the heart of these transformations are transition metal catalysts, with palladium and copper complexes being the most prominent players. This guide provides an objective comparison of the efficiency of palladium and copper-based catalytic systems in alkyne coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your catalyst selection.
The two primary classes of alkyne coupling reactions are the palladium-catalyzed Sonogashira coupling and the copper-catalyzed Glaser or Glaser-Hay coupling. While both achieve the formation of a C(sp)-C(sp) or C(sp)-C(sp2) bond, their mechanisms, optimal conditions, and efficiencies can differ significantly.
Quantitative Performance Metrics: A Comparative Analysis
The efficiency of a catalyst is a multi-faceted parameter, encompassing reaction yield, turnover number (TON), turnover frequency (TOF), and the required reaction conditions such as temperature and time. The following tables summarize key quantitative data from representative studies to facilitate a direct comparison between palladium and copper-catalyzed systems.
| Reaction Type | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Temp. (°C) | Time (h) | Reference |
| Sonogashira Cross-Coupling | Pd(OAc)₂, CuI, DABCO | 1-iodo-4-nitrobenzene + Phenylacetylene | Quantitative | - | - | RT | - | [1] |
| Sonogashira Cross-Coupling | PdCl₂(PPh₃)₂ | Aryl iodides + Terminal alkynes | up to 92% | - | - | RT | - | [2] |
| Sonogashira Cross-Coupling | Pd(OAc)₂ (Copper-free) | Aryl iodides/bromides + Terminal alkynes | Good to excellent | - | - | RT | - | [1] |
| Glaser Homocoupling | CuₓO nanoparticles on carbon nanotube | Phenylacetylene | 92% selectivity (0.45 mmol) | - | - | - | - | [3] |
| Palladium-catalyzed Homocoupling | Pd(OAc)₂, CuI, DABCO | Phenylacetylene | 100% | up to 940,000 | - | RT | 3.5 | [1][4] |
| Palladium-catalyzed Homocoupling | Pd(II) complex, AgNO₃ | Aromatic terminal alkynes | Good to excellent | - | - | 60 | 24 | [5] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. RT = Room Temperature. Dashes indicate data not provided in the source.
Experimental Protocols: A Glimpse into the Lab
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for palladium and copper-catalyzed alkyne coupling reactions.
Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol describes a typical copper-cocatalyzed Sonogashira reaction.
Materials:
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Copper (I) iodide (CuI)
-
Base (e.g., DABCO or an amine like triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 0.01-2 mol%), and the copper(I) iodide co-catalyst (e.g., 2 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 3.0 equiv. of DABCO).
-
Introduce the terminal alkyne (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Glaser-Hay Homocoupling
This protocol outlines a typical Glaser-Hay coupling for the synthesis of symmetrical diynes. The Hay modification utilizes a soluble copper-TMEDA complex, which often leads to improved results.[6]
Materials:
-
Terminal alkyne
-
Copper(I) salt (e.g., CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent (e.g., acetone, dichloromethane)
-
Oxygen or air as the oxidant
Procedure:
-
Dissolve the terminal alkyne in the chosen solvent in a reaction flask.
-
Add the copper(I) salt and TMEDA to the solution.
-
Stir the reaction mixture under an atmosphere of air or by bubbling oxygen through the solution.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, work up the reaction by adding a dilute acid solution to quench the catalyst.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting symmetrical diyne by recrystallization or column chromatography.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the underlying mechanisms of these reactions is key to optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira and Glaser-Hay couplings.
Palladium-Copper Co-catalyzed Sonogashira Coupling
The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Glaser-Hay Coupling
The Glaser-Hay coupling involves the oxidative homocoupling of terminal alkynes catalyzed by a copper salt in the presence of a base and an oxidant (typically oxygen).
Caption: The catalytic cycle for the Glaser-Hay homocoupling of terminal alkynes.
Experimental Workflow: From Reaction to Product
The following diagram illustrates a typical workflow for performing and analyzing an alkyne coupling reaction in a research setting.
Caption: A generalized workflow for alkyne coupling experiments.
Discussion and Conclusion
The choice between a palladium and a copper-based catalytic system for alkyne coupling is highly dependent on the desired transformation.
Palladium-catalyzed Sonogashira coupling is the premier choice for cross-coupling reactions between a terminal alkyne and an aryl or vinyl halide. Its key advantages include:
-
High yields and functional group tolerance.
-
The ability to perform reactions under mild conditions , often at room temperature.[7]
-
The development of copper-free variants to avoid the undesired homocoupling (Glaser coupling) side reaction.[3][7][8]
However, the palladium catalyst itself can be expensive, and phosphine ligands, which are often required, can be air-sensitive and toxic.
Copper-catalyzed Glaser-Hay coupling is the classic and efficient method for the homocoupling of terminal alkynes to form symmetrical diynes. Its strengths lie in:
-
Operational simplicity and the use of a relatively inexpensive and abundant metal catalyst.
-
The reaction is often carried out under an aerobic atmosphere , using air as the oxidant.[9]
A significant drawback of the Glaser coupling is its limitation to homocoupling, although some modifications for heterocoupling have been developed.[6] Furthermore, the reaction can sometimes require harsher conditions than the Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Triazole Formation from (But-3-yn-1-yl)(ethyl)amine
In the realm of synthetic chemistry and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed reaction for the facile synthesis of 1,2,3-triazoles. This guide provides a comparative analysis of the spectroscopic data before and after the conversion of the terminal alkyne, (But-3-yn-1-yl)(ethyl)amine, to a 1,4-disubstituted triazole, offering clear experimental evidence of this transformation.
The formation of the triazole ring is confirmed by monitoring the disappearance of characteristic spectroscopic signals of the alkyne moiety in the starting material and the appearance of new signals corresponding to the aromatic triazole ring in the product. This guide will utilize ¹H NMR, ¹³C NMR, and IR spectroscopy to illustrate these changes. For the purpose of this guide, benzyl azide is used as a representative azide to react with this compound.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of 1-benzyl-4-(((ethylamino)methyl)ethyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Experimental and Spectroscopic Analysis Workflow
The logical flow of the synthesis and subsequent spectroscopic characterization to confirm the formation of the triazole is depicted in the following diagram.
Quantitative Analysis for Purity Determination of Synthesized (But-3-yn-1-yl)(ethyl)amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key quantitative analytical techniques for assessing the purity of (But-3-yn-1-yl)(ethyl)amine, a bifunctional molecule with potential applications in chemical biology and drug discovery. The methods discussed—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration—are evaluated based on their principles, performance, and suitability for this specific analyte.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision. The following table summarizes the key characteristics of three primary methods for the quantitative analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy | Acid-Base Titration |
| Principle | Separation by volatility and polarity, followed by mass-based identification and quantification. | Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Neutralization of the basic amine with a standardized acid solution. |
| Selectivity | High for volatile and thermally stable impurities. | High; distinguishes between structurally similar compounds. | Low; titrates all basic impurities along with the analyte. |
| Sensitivity | Very high (ppm to ppb levels). | Moderate (typically requires >1% impurity). | Low (generally suitable for major component analysis). |
| Accuracy & Precision | High, dependent on proper calibration. | Very high, considered a primary ratio method. | High for pure samples, but affected by basic impurities. |
| Sample Requirement | Small (µL), requires volatilization. | Moderate (mg), non-destructive. | Larger (mg), destructive. |
| Throughput | High, with automated systems.[1][2] | Moderate. | High for automated titrators. |
| Cost | High (instrumentation and maintenance). | High (instrumentation and deuterated solvents). | Low. |
| Key Advantage | Excellent for identifying and quantifying volatile impurities. | Provides structural information and absolute quantification without a specific reference standard for the analyte.[3][4] | Simple, rapid, and cost-effective for assaying the main component.[5][6] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[1][2] It is well-suited for analyzing this compound due to its expected volatility.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference material of the analyte, if available. If not, percent purity can be determined by area normalization, assuming all impurities have a similar response factor.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for amine analysis.[7]
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][7]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks.
-
Calculate the purity based on the relative peak areas (Area % method). The formula is: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a known amount of an internal standard.[3][4]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH buffer if the amine salt is analyzed) to the NMR tube and dissolve the sample and standard completely.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: Standard 5 mm probe.
-
Experiment: A standard proton (¹H) NMR experiment.
-
Key Parameters for Quantification:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) is crucial for accurate integration.
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[3] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Acid-Base Titration
Titration is a classic, cost-effective method for determining the total base content in a sample.[5][6] For amines, a non-aqueous titration is often preferred to enhance the basicity of the amine and obtain a sharper endpoint.[8][9]
Methodology:
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet (or use a potentiometric endpoint).
-
-
Procedure:
-
Accurately weigh approximately 100-200 mg of the synthesized this compound into a 250 mL flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with the standardized 0.1 M perchloric acid solution until the color changes to blue-green (the endpoint).
-
Perform a blank titration with 50 mL of glacial acetic acid and the indicator.
-
-
Calculation:
-
Calculate the purity using the following formula: Purity (%) = [(V_sample - V_blank) * M_titrant * MW_analyte] / (m_sample * 10) * 100 Where:
-
V = Volume of titrant in mL
-
M = Molarity of titrant
-
MW = Molecular weight of the analyte
-
m = mass of the sample in mg
-
-
Visualizing the Workflow
The following diagram illustrates a general workflow for the quantitative analysis and purity determination of a synthesized chemical compound like this compound.
Caption: General workflow for the purity determination of a synthesized compound.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. mt.com [mt.com]
- 9. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
A comparative study of copper-free versus copper-catalyzed click reactions for bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance, protocols, and applications of copper-free (SPAAC) and copper-catalyzed (CuAAC) click reactions in bioconjugation.
In the realm of bioconjugation, the ability to selectively and efficiently attach molecules to biomolecules such as proteins, antibodies, and nucleic acids is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific. Among these, the azide-alkyne cycloaddition has emerged as a cornerstone technology. This reaction comes in two main flavors: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two powerful methods depends critically on the specific application, with each offering a unique set of advantages and disadvantages. This guide provides an objective comparison to aid researchers in selecting the optimal click chemistry strategy for their bioconjugation needs.
At a Glance: Key Performance Metrics
The decision to employ CuAAC or SPAAC often hinges on a trade-off between reaction speed and biocompatibility. CuAAC reactions are renowned for their fast kinetics, often orders of magnitude faster than SPAAC.[1] However, the requisite copper(I) catalyst can be toxic to living cells, a significant drawback for in vivo applications.[2][3][4] SPAAC, on the other hand, circumvents the need for a metal catalyst by using strained cyclooctynes, making it inherently more biocompatible and the preferred choice for many live-cell imaging and in vivo studies.[5]
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic, but can be mitigated with ligands | Excellent, ideal for in vivo applications |
| Reaction Kinetics | Very fast (106-107 M-1s-1) | Slower, dependent on cyclooctyne (10-3 - 34 M-1s-1) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers |
| Primary Application | In vitro conjugation, fixed cells, material science | Live-cell imaging, in vivo studies, sensitive biomolecules |
Reaction Kinetics: A Quantitative Comparison
The rate of the click reaction is a critical parameter, especially when working with low concentrations of biomolecules or when rapid labeling is required. The second-order rate constants provide a quantitative measure of reaction speed.
| Reaction Type | Reagents | Second-Order Rate Constant (M-1s-1) |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | ~106 - 107[1] |
| SPAAC | Benzyl Azide + [11+1]CPP | 4.5 x 10-4[6] |
| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10-3[6] |
| SPAAC | Benzyl Azide + BCN | 0.15[7] |
| SPAAC | Benzyl Azide + DBCO | Varies, generally fast |
| SPAAC | Benzyl Azide + BARAC | Among the most reactive |
Note: Reaction rates for SPAAC are highly dependent on the specific cyclooctyne used. The table provides a range of reported values for comparison.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for bioconjugation using CuAAC and SPAAC.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Ligand Performance in Sonogashira Couplings of (But-3-yn-1-yl)(ethyl)amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This powerful tool is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. The choice of ligand coordinated to the palladium catalyst is critical in determining the efficiency, selectivity, and overall success of the reaction. This guide provides a comparative evaluation of different classes of ligands for the Sonogashira coupling of (But-3-yn-1-yl)(ethyl)amine, a substrate of interest in the development of novel bioactive molecules.
While specific experimental data for the Sonogashira coupling of this compound is not extensively available in the public domain, this guide extrapolates from well-documented couplings of structurally similar aminoalkynes and other functionalized terminal alkynes. The data presented herein is intended to provide a strong foundation for ligand selection and reaction optimization.
Comparative Performance of Ligand Classes
The performance of a ligand in a Sonogashira coupling is influenced by its electronic and steric properties. Electron-rich and bulky ligands are often favored as they promote the oxidative addition step and stabilize the catalytically active Pd(0) species.[1][2] The two most prominent classes of ligands used in these reactions are phosphines and N-Heterocyclic Carbenes (NHCs).
Phosphine Ligands
Phosphine ligands have been the traditional choice for Sonogashira couplings. Their versatility allows for fine-tuning of the catalyst's reactivity.
| Ligand Type | Example Ligand | Typical Pd Source | Typical Catalyst Loading (mol%) | Reaction Conditions | Reported Yields (for similar substrates) | Key Characteristics |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 | CuI, Amine Base, 25-100 °C | Moderate to High | Readily available, stable, but can require higher catalyst loadings.[1] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ | 0.5-2 | Cu-free or Cu-catalyzed, Amine Base, RT-80 °C | High to Excellent | Highly electron-donating, promotes coupling of less reactive halides.[1] |
| Buchwald-type Biarylphosphines | SPhos, XPhos | Pd(OAc)₂ | 0.1-2 | Cu-free, various bases, 25-110 °C | High to Excellent | Effective for challenging substrates, including aryl chlorides. |
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphines, often offering superior stability and catalytic activity at lower loadings.[3][4][5]
| Ligand Type | Example Ligand | Typical Pd Source | Typical Catalyst Loading (mol%) | Reaction Conditions | Reported Yields (for similar substrates) | Key Characteristics |
| Imidazol-2-ylidenes | IPr, SIMes | [Pd(IPr)Cl₂]₂, Pd(OAc)₂ | 0.01-1 | Cu-free or Cu-catalyzed, various bases, RT-100 °C | High to Excellent | Strong σ-donors, form very stable palladium complexes, high turnover numbers.[3][6] |
| Benzimidazol-2-ylidenes | - | PdCl₂(NHC) | 0.5-2 | Cu-free, Amine Base, 60-120 °C | Moderate to High | Often used in catalyst systems for specific applications. |
Experimental Protocols
Below are representative experimental protocols for a Sonogashira coupling reaction, which can be adapted for the coupling of this compound with an aryl halide.
General Procedure for Phosphine-Ligated Sonogashira Coupling
-
To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon) are added the palladium source (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the phosphine ligand (if not pre-complexed, e.g., PPh₃, 4 mol%), and copper(I) iodide (CuI, 3 mol%).
-
The aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable solvent (e.g., degassed DMF or THF, 5 mL) are then added.
-
An amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol) is added, and the reaction mixture is stirred at the desired temperature (e.g., 60 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for NHC-Ligated Copper-Free Sonogashira Coupling
-
In a glovebox or under an inert atmosphere, the palladium-NHC precatalyst (e.g., [Pd(IPr)Cl₂]₂, 0.5 mol%) and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) are added to a Schlenk tube.
-
The aryl halide (1.0 mmol), this compound (1.2 mmol), and a degassed solvent (e.g., dioxane or toluene, 5 mL) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and purification are performed as described in the phosphine-ligated protocol.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow for Ligand Screening
References
A Comparative Guide to the Isomeric Purity Assessment of (But-3-yn-1-yl)(ethyl)amine Reaction Products
The isomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry and chemical research. For reaction products derived from (but-3-yn-1-yl)(ethyl)amine, a versatile building block, the introduction of stereocenters necessitates robust analytical methods to quantify the enantiomeric or diastereomeric excess. This guide provides a comparative overview of common analytical techniques for assessing the isomeric purity of such products, complete with experimental protocols and data interpretation.
Introduction to Isomeric Purity
This compound is an achiral molecule containing both an alkyne and a secondary amine functional group[1]. However, it is frequently used as a precursor in syntheses that can generate chiral centers, leading to enantiomeric or diastereomeric products. The therapeutic efficacy and safety of a chiral drug can be highly dependent on its stereochemistry. Therefore, accurate determination of isomeric purity is paramount. The most common measure of isomeric purity is enantiomeric excess (% ee), which quantifies the excess of one enantiomer over the other in a mixture.
Key Analytical Techniques for Isomeric Purity Assessment
The primary methods for determining the isomeric purity of chiral amines include High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents, and Gas Chromatography (GC) with chiral columns.
Workflow for Isomeric Purity Assessment
Caption: General experimental workflow for isomeric purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Principle of Chiral HPLC Separation
Caption: Principle of enantiomeric separation by Chiral HPLC.
Comparison with Other Methods
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agents | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase.[2] | Formation of diastereomers with distinct NMR signals.[3] | Differential interaction with a chiral stationary phase in the gas phase. |
| Sample State | Liquid | Liquid (Solution) | Volatile / Semi-volatile |
| Resolution | Generally excellent for enantiomers. | Dependent on the derivatizing agent and magnetic field strength. | High resolution for volatile compounds. |
| Quantification | Highly accurate via peak area integration. | Accurate via signal integration, but can have overlapping signals.[4] | Highly accurate via peak area integration. |
| Throughput | Moderate to high. | Can be high for screening.[5] | High. |
| Sample Prep | Minimal, just dissolution. | Requires quantitative derivatization reaction. | May require derivatization to increase volatility. |
| Advantages | Direct separation, high accuracy, widely applicable.[6] | No physical separation needed, rapid screening.[5] | High efficiency, suitable for volatile amines. |
| Disadvantages | Requires specialized, expensive columns. | Derivatization can be complex and may introduce bias. | Limited to thermally stable and volatile compounds. |
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for amines.[6]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for amine analytes.
-
Sample Preparation: Accurately weigh and dissolve the reaction product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Instrument: HPLC system with UV or PDA detector.
-
Column: e.g., Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase: e.g., Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
-
Hypothetical Data for Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | % of Total Area |
| Enantiomer 1 (S) | 8.52 | 15,480 | 10.5 |
| Enantiomer 2 (R) | 10.24 | 132,120 | 89.5 |
| Total | 147,600 | 100 | |
| % ee | 79.0% |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method involves reacting the chiral amine mixture with a chiral, enantiomerically pure derivatizing agent to form a mixture of diastereomers.[3] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification.
Experimental Protocol: NMR with CDA
-
CDA Selection: Choose a suitable CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or 2-formylphenylboronic acid in the presence of an enantiopure diol like BINOL.[3]
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the amine reaction product (e.g., 5 mg) in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.
-
Ensure the reaction goes to completion. This may require a catalyst or gentle heating.
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers.
-
Integrate these distinct signals accurately.
-
The ratio of the integrals directly corresponds to the isomeric ratio of the original amine. The % ee can be calculated from this ratio.
-
Hypothetical Data for ¹H NMR Analysis
| Diastereomer | Chemical Shift (ppm) | Integral Value |
| Diastereomer 1 (R,R) | 3.85 (quartet) | 1.00 |
| Diastereomer 2 (S,R) | 3.95 (quartet) | 0.25 |
| Ratio (R/S) | 4 : 1 | |
| % ee | 60% |
Conclusion
The choice of method for assessing the isomeric purity of this compound reaction products depends on several factors. Chiral HPLC is often the gold standard due to its high accuracy and direct separation capabilities without the need for derivatization.[2][6] However, it requires investment in specialized chiral columns. NMR spectroscopy with chiral derivatizing agents is a valuable alternative, particularly for rapid screening and when a suitable chiral column is not available, provided a quantitative derivatization reaction can be achieved.[4][5] For volatile and thermally stable products, chiral GC offers excellent resolution and speed. Ultimately, the method should be validated for accuracy, precision, and linearity to ensure reliable quantification of the isomeric purity.
References
Benchmarking the Reaction Times of (But-3-yn-1-yl)(ethyl)amine Against Similar Reagents: A Comparative Guide
In the landscape of synthetic chemistry and drug development, the efficiency of a reaction is paramount. The selection of reagents can significantly influence reaction times, yields, and overall cost-effectiveness. This guide provides a comparative analysis of the reaction times of (But-3-yn-1-yl)(ethyl)amine and similar secondary amines in two common and synthetically valuable reactions: the A³ coupling reaction and hydroamination. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Analysis of Reaction Times
| Reaction Type | Amine | Alkyne | Aldehyde/Other | Catalyst | Solvent | Time (h) | Yield (%) |
| A³ Coupling | Piperidine | Phenylacetylene | Benzaldehyde | CuI | Water | 0.5 | 95 |
| A³ Coupling | Morpholine | Phenylacetylene | Benzaldehyde | CuI | Water | 0.5 | 98 |
| A³ Coupling | Diethylamine | Phenylacetylene | Benzaldehyde | CuI | Water | 1 | 92 |
| A³ Coupling | Pyrrolidine | Phenylacetylene | Benzaldehyde | CuI | Water | 0.5 | 96 |
| A³ Coupling | Dibenzylamine | Phenylacetylene | Benzaldehyde | CuI | Water | 2 | 85 |
| Hydroamination | Morpholine | Phenylacetylene | - | [Rh(cod)₂]BF₄/3PCy₃ | THF | 2 | 95 |
| Hydroamination | Piperidine | Phenylacetylene | - | [Rh(cod)₂]BF₄/3PCy₃ | THF | 2 | 92 |
| Hydroamination | Diethylamine | Phenylacetylene | - | [Rh(cod)₂]BF₄/3PCy₃ | THF | 3 | 88 |
| Hydroamination | Aniline | Phenylacetylene | - | Pd(II)-Anthraphos | Neat | 4 | >99 |
Table 1: Comparison of Reaction Times and Yields for A³ Coupling and Hydroamination Reactions. This table presents a compilation of data from various sources to benchmark the performance of secondary amines in these key reactions. The conditions are representative and may vary between specific literature reports.
Experimental Protocols
The following are generalized experimental protocols for the A³ coupling and hydroamination reactions. These should be adapted and optimized for specific substrates and desired outcomes.
A³ Coupling Reaction (General Protocol)
This protocol describes a typical copper-catalyzed three-component coupling of an aldehyde, an alkyne, and a secondary amine.
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Secondary Amine (e.g., this compound) (1.2 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Solvent (e.g., Water, Toluene, or solvent-free) (5 mL)
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde, secondary amine, and solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne and the CuI catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propargylamine.
Hydroamination of Terminal Alkynes (General Protocol)
This protocol outlines a rhodium-catalyzed intermolecular hydroamination of a terminal alkyne with a secondary amine.
Materials:
-
Terminal Alkyne (1.0 mmol)
-
Secondary Amine (e.g., this compound) (1.2 mmol)
-
Rhodium catalyst (e.g., [Rh(cod)₂]BF₄) (1-2 mol%)
-
Ligand (e.g., Tricyclohexylphosphine, PCy₃) (3-6 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Toluene) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium catalyst and the ligand to a Schlenk tube.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature until the catalyst and ligand have dissolved.
-
Add the secondary amine to the catalyst solution and stir for 5 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 100 °C) and monitor its progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting enamine or imine product by column chromatography or distillation.
Visualizing Reaction Mechanisms
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting experimental issues. The following diagrams illustrate the widely accepted pathway for the A³ coupling reaction and a general workflow for a catalytic reaction.
Caption: A³ Coupling Reaction Mechanism.
Caption: General Experimental Workflow.
A Comparative Guide to the Synthetic Routes of (But-3-yn-1-yl)(ethyl)amine for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to (But-3-yn-1-yl)(ethyl)amine, a valuable building block in medicinal chemistry. The comparison focuses on chemical costs, reaction yields, and safety and environmental considerations to aid in the selection of the most appropriate method for laboratory and process development scales.
Executive Summary
Two plausible synthetic pathways to this compound have been evaluated: a reductive amination approach and a direct alkylation method. The reductive amination route involves the oxidation of commercially available but-3-yn-1-ol to the corresponding aldehyde, followed by a reductive amination with ethylamine. The alkylation route commences with the synthesis of the parent amine, but-3-yn-1-amine, from but-3-yn-1-ol, which is then directly alkylated using an ethyl halide. This analysis reveals that while the direct alkylation route may appear more straightforward, the reductive amination pathway offers advantages in terms of precursor availability and potentially higher overall yields, despite involving an additional oxidation step.
Route 1: Reductive Amination Pathway
This two-step sequence begins with the oxidation of but-3-yn-1-ol to but-3-ynal, followed by the condensation with ethylamine and subsequent reduction to the target secondary amine.
Caption: Synthetic workflow for the reductive amination pathway.
Step 1: Oxidation of But-3-yn-1-ol to But-3-ynal
The oxidation of the primary alcohol, but-3-yn-1-ol, to the corresponding aldehyde, but-3-ynal, is a critical step. Two common and effective reagents for this transformation are Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
-
Experimental Protocol (PCC Oxidation): To a solution of but-3-yn-1-ol (1.0 equiv.) in dichloromethane (DCM), pyridinium chlorochromate (1.5 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield but-3-ynal.
-
Experimental Protocol (DMP Oxidation): Dess-Martin periodinane (1.1 equiv.) is added to a solution of but-3-yn-1-ol (1.0 equiv.) in DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford but-3-ynal.
Step 2: Reductive Amination of But-3-ynal with Ethylamine
The crude but-3-ynal is then subjected to reductive amination with ethylamine.
-
Experimental Protocol: To a solution of but-3-ynal (1.0 equiv.) and ethylamine (1.2 equiv.) in methanol, sodium cyanoborohydride (1.2 equiv.) and a catalytic amount of acetic acid are added. The reaction is stirred at room temperature for 12-24 hours. The solvent is then removed, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.
Route 2: Alkylation Pathway
This route involves the initial synthesis of but-3-yn-1-amine, followed by direct alkylation with an ethyl halide.
Caption: Synthetic workflow for the alkylation pathway.
Step 1: Synthesis of But-3-yn-1-amine from But-3-yn-1-ol
A common method for this conversion is via a mesylate intermediate.
-
Experimental Protocol: To a solution of but-3-yn-1-ol (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM at 0 °C, methanesulfonyl chloride (1.2 equiv.) is added dropwise. The reaction is stirred for 1-2 hours. The reaction mixture is then washed with water and brine, dried, and concentrated to give the crude but-3-ynyl methanesulfonate. This intermediate is then dissolved in a solution of aqueous ammonia and stirred at room temperature in a sealed vessel for 24-48 hours. The reaction mixture is then extracted, and the organic layer is purified to yield but-3-yn-1-amine.
Step 2: Alkylation of But-3-yn-1-amine
The primary amine is then alkylated with an ethyl halide.
-
Experimental Protocol: To a solution of but-3-yn-1-amine (1.0 equiv.) and a base such as triethylamine (1.5 equiv.) in a solvent like acetonitrile, ethyl iodide (1.2 equiv.) is added. The reaction mixture is stirred at room temperature or heated to reflux for 6-12 hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and purified by chromatography to afford the final product. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, which can complicate purification and lower the yield of the desired secondary amine.
Cost-Benefit Analysis
The following tables summarize the estimated costs and key reaction parameters for each synthetic route, based on commercially available reagent prices and typical laboratory-scale reaction yields.
Table 1: Reagent Cost Comparison
| Reagent | Supplier & Price (per gram/mL) | Route 1 (Reductive Amination) | Route 2 (Alkylation) |
| But-3-yn-1-ol | Sigma-Aldrich: ~$1.00/g | ✓ | ✓ |
| Pyridinium chlorochromate (PCC) | Chemsavers: ~$0.55/g | ✓ | |
| Dess-Martin periodinane (DMP) | Sigma-Aldrich: ~$29.80/g | ✓ | |
| Ethylamine (70% in water) | Thermo Scientific: ~$0.06/mL | ✓ | |
| Sodium cyanoborohydride | Not readily available | ✓ | |
| But-3-yn-1-amine | Apollo Scientific: ~$196/g[1] | ✓ | |
| Ethyl iodide | The Lab Depot: ~$0.47/g[2] | ✓ | |
| Triethylamine | Sigma-Aldrich: ~$0.41/mL | ✓ | ✓ |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Table 2: Reaction Parameter Comparison
| Parameter | Route 1: Reductive Amination | Route 2: Alkylation |
| Number of Steps | 2 | 2 |
| Overall Yield (Estimated) | 60-75% | 40-60% |
| Purification | Chromatography for both steps | Chromatography for both steps, potential for complex mixture in step 2 |
| Key Reagents | PCC or DMP, NaBH3CN | Mesyl chloride, Ammonia, Ethyl iodide |
| Scalability | Moderate | Moderate, challenged by over-alkylation |
Safety and Environmental Considerations
Route 1: Reductive Amination
-
PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium(VI) compound.[3][4] Its use requires strict safety protocols and generates hazardous chromium waste.
-
DMP: Dess-Martin periodinane is a milder and less toxic alternative to PCC, but it is an oxidizing agent and should be handled with care.
-
Sodium Cyanoborohydride: This reagent is toxic and releases hydrogen cyanide upon contact with acid.
Route 2: Alkylation
-
Ethyl Iodide: Ethyl iodide is a lachrymator and a potential alkylating agent, requiring handling in a well-ventilated fume hood.[2][5][6][7][8] It is also light-sensitive.
-
Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor.
Conclusion and Recommendation
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 (Reductive Amination): This route is advantageous due to the use of the relatively inexpensive and readily available but-3-yn-1-ol as a starting material. While the oxidation step adds to the overall process, using a milder oxidant like DMP can mitigate some of the safety and environmental concerns associated with PCC. The reductive amination step is generally a reliable and high-yielding reaction for the formation of secondary amines.
-
Route 2 (Alkylation): This route suffers from the high cost of the starting material, but-3-yn-1-amine. Furthermore, the direct alkylation of primary amines is often plagued by a lack of selectivity, leading to the formation of multiple products and making purification challenging, which can negatively impact the overall yield and cost-effectiveness.
Recommendation: For laboratory-scale synthesis and initial drug development efforts, the reductive amination pathway (Route 1) is recommended . The use of Dess-Martin periodinane for the oxidation step is advised over PCC to minimize safety and environmental risks. This route offers a more cost-effective and potentially higher-yielding approach to the target compound, despite the additional synthetic step. For larger-scale production, further process optimization would be necessary for either route to improve efficiency and reduce costs.
References
- 1. 14044-63-4 Cas No. | But-3-yn-1-amine | Apollo [store.apolloscientific.co.uk]
- 2. ICSC 0479 - ETHYL IODIDE [chemicalsafety.ilo.org]
- 3. Pyridinium chlorochromate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. actylislab.com [actylislab.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ICSC 0479 - ETHYL IODIDE [inchem.org]
Safety Operating Guide
Safe Disposal of (But-3-yn-1-yl)(ethyl)amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (But-3-yn-1-yl)(ethyl)amine, a compound containing both amine and alkyne functional groups, which necessitate careful handling due to their potential reactivity and toxicity.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and potential fires.
-
Respiratory Protection: Use a fume hood to avoid inhaling vapors.[3] In cases of poor ventilation, a respirator may be necessary.
II. Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Identify and Segregate: Classify this compound waste as a hazardous organic amine and alkyne.
-
Separate Waste Streams: Keep this waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent violent reactions.[2] Halogenated and non-halogenated solvents should also be collected separately.[4]
-
Use Appropriate Containers: Store the waste in a clearly labeled, sealed, and leak-proof container made of a compatible material.[2][5] The container should be marked with "Hazardous Waste" and the specific chemical name.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[6]
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Containment: Use inert absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3][7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Procedures
Disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash. [2][5][8]
-
Contact EHS: The primary step is to contact your institution's EHS office or a licensed hazardous waste disposal company.[2][4] They will provide specific instructions and arrange for a waste pickup.
-
Labeling: Ensure the waste container is properly labeled with all constituents and their approximate concentrations.
-
Documentation: Maintain a record of the waste, including the amount, date of disposal, and method used, as required by regulations.[2]
The following table summarizes key information for the disposal of this compound:
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Organic Amine, Alkyne | General Chemical Knowledge |
| Incompatible Materials | Acids, Oxidizing Agents, Water-reactive materials | [2][9][10] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat | [2] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand) | General Laboratory Practice |
| Disposal Method | Contact licensed hazardous waste disposal company | [2][4] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. towson.edu [towson.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.fi [fishersci.fi]
- 8. web.mit.edu [web.mit.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

